Mmp-9-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H25N3O4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[benzyl-(2-phenylacetyl)amino]-N-(4-nitrophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C29H25N3O4/c33-27(20-22-10-4-1-5-11-22)31(21-23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)29(34)30-25-16-18-26(19-17-25)32(35)36/h1-19,28H,20-21H2,(H,30,34) |
InChI Key |
FUXYTSOUUZCQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Matrix Metalloproteinase-9 (MMP-9) and its Inhibition
Disclaimer: The specific compound "Mmp-9-IN-3" is not documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the mechanism of action of Matrix Metalloproteinase-9 (MMP-9) and the general principles of its inhibition, which would be applicable to a putative inhibitor like this compound.
Core Mechanism of MMP-9
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B or 92 kDa type IV collagenase, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components.[1][2] Its activity is crucial for physiological processes such as tissue remodeling, wound healing, and immune cell migration.[1][2] However, dysregulated MMP-9 activity is implicated in various pathologies, including cancer metastasis, inflammatory diseases, and cardiovascular disorders.[1][3][4]
Structure and Activation of MMP-9
MMP-9 is synthesized as an inactive zymogen (pro-MMP-9) with a molecular weight of approximately 92 kDa.[2] The structure of pro-MMP-9 consists of several key domains:
-
Pro-domain: Contains a conserved cysteine residue that forms a "cysteine switch" by coordinating with the catalytic zinc ion, maintaining the enzyme in an inactive state.[2][4]
-
Catalytic Domain: Harbors the active site with a catalytic zinc ion coordinated by three histidine residues. This domain also contains three fibronectin type II repeats that are crucial for binding to substrates like gelatin and collagen.[4][5][6]
-
Hinge Region: A flexible linker region.
-
Hemopexin-like Domain: Involved in substrate specificity and interaction with tissue inhibitors of metalloproteinases (TIMPs).[5]
Activation of pro-MMP-9 to its 82 kDa active form involves the proteolytic removal of the pro-domain, which disrupts the cysteine switch.[2][5] This can be initiated by other proteases such as MMP-3 (stromelysin-1), plasmin, and other MMPs.[2][5][7]
Substrate Specificity and Proteolytic Activity
Once activated, MMP-9 cleaves a wide range of ECM components, including:
-
Type IV and V collagen
-
Gelatin (denatured collagen)[5]
-
Elastin[8]
-
Fibronectin[8]
-
Laminin
-
Proteoglycans[8]
Beyond ECM remodeling, MMP-9 also processes a variety of non-ECM substrates, including growth factors, cytokines, and cell surface receptors, thereby modulating cellular signaling pathways.[4][5][8]
Signaling Pathways Involving MMP-9
MMP-9 is a key modulator of multiple signaling pathways that are critical in both physiological and pathological conditions. Its proteolytic activity can directly and indirectly influence cell behavior, including proliferation, migration, invasion, and survival.
Pro-Tumorigenic and Pro-Inflammatory Signaling
In cancer and inflammation, the expression and activity of MMP-9 are often upregulated. MMP-9 contributes to disease progression through several mechanisms:
-
ECM Degradation and Invasion: By breaking down the basement membrane and interstitial matrix, MMP-9 facilitates the invasion of cancer cells into surrounding tissues and their intravasation into blood vessels, a critical step in metastasis.[3]
-
Release of Growth Factors: MMP-9 can release sequestered growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), from the ECM, thereby promoting angiogenesis and tumor growth.[4][9]
-
Modulation of Cell Adhesion: Cleavage of cell adhesion molecules by MMP-9 can disrupt cell-cell and cell-matrix interactions, promoting cell migration.
-
Inflammatory Cell Recruitment: MMP-9 can process chemokines and cytokines, such as Interleukin-8 (IL-8), to enhance their chemotactic activity, leading to the recruitment of inflammatory cells to the tumor microenvironment.[4][10]
The diagram below illustrates the central role of MMP-9 in promoting cancer progression.
Dual Roles of MMP-9
It is important to note that MMP-9 can also have context-dependent tumor-suppressive roles. For instance, it can generate anti-angiogenic fragments like angiostatin and endostatin and can modulate Notch signaling, which can have anti-proliferative effects in certain contexts.[11][12]
Mechanism of Action of MMP-9 Inhibitors
Given the role of MMP-9 in various diseases, its inhibition is a major therapeutic strategy. MMP-9 inhibitors can be broadly categorized based on their mechanism of action.
Active Site-Directed Inhibitors
These are the most common types of MMP inhibitors.
-
Zinc-Chelating Inhibitors: These small molecules, often containing a hydroxamate group, bind to the catalytic zinc ion in the active site, rendering the enzyme inactive.[1][3] While effective, early broad-spectrum MMP inhibitors of this class showed significant off-target effects and failed in clinical trials due to low specificity.[6]
-
Non-Zinc-Chelating Inhibitors: These inhibitors bind to the active site without directly chelating the zinc ion. They often interact with the substrate-binding pockets, particularly the S1' pocket, to achieve selectivity.
Inhibitors Targeting Exosites
To overcome the lack of specificity of active-site inhibitors, newer strategies target less conserved regions of the enzyme.
-
Hemopexin Domain Inhibitors: These agents bind to the hemopexin-like domain, interfering with substrate binding or MMP-9 dimerization.
-
Fibronectin Domain Inhibitors: Molecules that target the fibronectin type II repeats can block the binding of MMP-9 to collagen and gelatin.
Inhibition of MMP-9 Activation
Another therapeutic approach is to prevent the conversion of pro-MMP-9 to its active form. This can be achieved by inhibiting the activating proteases (e.g., MMP-3) or by developing inhibitors that specifically bind to the zymogen and prevent its cleavage.[6]
The diagram below illustrates the different mechanisms of MMP-9 inhibition.
Quantitative Data
The following table summarizes key quantitative parameters related to MMP-9 and its detection.
| Parameter | Value | Reference |
| Molecular Weight (Human) | ||
| Pro-MMP-9 | ~92 kDa | [2] |
| Active MMP-9 | ~82 kDa | [2] |
| ELISA Assay Range | ||
| Human MMP-9 (Quantikine) | 0.3 - 20 ng/mL | |
| Human MMP-9 (Biotrak) | 0.5 - 16 ng/mL (standard)0.125 - 4 ng/mL (sensitive) | [13] |
| MMP-9 Activity Assay Sensitivity | ||
| Mouse MMP-9 Activity Assay | 20 pg/mL (1 hr incubation)1 pg/mL (6 hr incubation) | [14] |
| Fluorogenic Substrate | ||
| Excitation/Emission | 485 nm / 530 nm | [15] |
Experimental Protocols
Several standard laboratory techniques are used to assess the expression and activity of MMP-9 and to evaluate the efficacy of its inhibitors.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the gelatinolytic activity of MMP-9 in biological samples.
Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows active MMP-9 to digest the gelatin. Staining the gel with Coomassie Blue reveals areas of digestion as clear bands against a blue background.
Methodology:
-
Sample Preparation: Collect conditioned media from cell cultures and centrifuge to remove cells.[16] Concentrate the media if necessary.
-
Electrophoresis: Mix samples with a non-reducing sample buffer and load onto a 7.5-10% polyacrylamide gel containing 0.1% gelatin.[16][17] Run the gel at a constant voltage.
-
Renaturation: Wash the gel twice for 30 minutes with a buffer containing 2.5% Triton X-100 to remove SDS and allow the enzyme to renature.[16][17]
-
Incubation: Incubate the gel overnight at 37°C in an incubation buffer containing Tris-HCl, NaCl, and CaCl2.[16][17]
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes, followed by destaining until clear bands are visible.[16][17]
The workflow for gelatin zymography is depicted below.
MMP-9 Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used for the quantitative measurement of MMP-9 protein in various samples.
Principle: A capture antibody specific for MMP-9 is coated onto a microplate. The sample is added, and any MMP-9 present binds to the antibody. A biotinylated detection antibody is then added, followed by streptavidin-HRP and a substrate to produce a colorimetric signal that is proportional to the amount of MMP-9.
Methodology:
-
Plate Preparation: Use a microplate pre-coated with an anti-human MMP-9 antibody.[18][19]
-
Standard and Sample Addition: Add standards and samples to the wells and incubate for 2-2.5 hours at room temperature.[18]
-
Detection Antibody: Add biotinylated anti-human MMP-9 antibody to each well and incubate for 1 hour at room temperature.[18][19]
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 45 minutes at room temperature.[18]
-
Substrate Development: Add TMB substrate and incubate for 30 minutes.[18]
-
Stop Reaction: Add stop solution and read the absorbance at 450 nm.[18]
Western Blotting for MMP-9 Expression
Western blotting is used to detect the presence and size of MMP-9 protein in a sample.
Principle: Proteins in a sample are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with a primary antibody specific for MMP-9, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
Methodology:
-
Sample Lysis and Protein Quantification: Lyse cells or tissues and determine the total protein concentration.
-
SDS-PAGE: Load 10-25 µg of total protein per lane and separate by SDS-PAGE.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MMP-9 overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Conclusion
MMP-9 is a critical enzyme involved in a multitude of physiological and pathological processes. Its complex regulation, diverse substrate profile, and involvement in key signaling pathways make it a challenging but important therapeutic target. A thorough understanding of its mechanism of action is essential for the development of specific and effective inhibitors for the treatment of cancer, inflammation, and other diseases where MMP-9 activity is dysregulated. While the specific details of "this compound" are not available, the principles and methodologies outlined in this guide provide a solid foundation for its characterization and evaluation as a potential therapeutic agent.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inflammation Induced by MMP-9 Enhances Tumor Regression of Experimental Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quickzyme.com [quickzyme.com]
- 14. ilexlife.com [ilexlife.com]
- 15. biozyme-inc.com [biozyme-inc.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. raybiotech.com [raybiotech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]
Navigating the Selectivity Landscape of MMP-9 Inhibitors
A Technical Overview for Researchers and Drug Development Professionals
Matrix metalloproteinase-9 (MMP-9) has emerged as a critical therapeutic target in a spectrum of diseases, including cancer, neuroinflammatory disorders, and fibrotic conditions.[1] The development of potent and selective MMP-9 inhibitors, however, has been a significant challenge due to the highly conserved active site among the MMP family members. This technical guide provides an in-depth analysis of the selectivity profiles of various MMP-9 inhibitors, details the experimental protocols for their characterization, and illustrates the underlying principles of selective inhibition.
The Challenge of Selective MMP-9 Inhibition
The clinical translation of broad-spectrum MMP inhibitors has been hampered by off-target effects, largely attributed to their lack of selectivity. This has spurred the development of highly selective inhibitors that can precisely target MMP-9, minimizing undesirable side effects.[1] Achieving selectivity is a complex task due to the structural similarities across the MMP family, particularly within the catalytic domain.
Quantitative Selectivity Profiles of MMP-9 Inhibitors
While information on a specific inhibitor designated "Mmp-9-IN-3" is not publicly available, this section summarizes the selectivity data for other well-characterized MMP-9 inhibitors, offering valuable insights into the principles of selective inhibition.
| Inhibitor | Target MMP | IC50/Ki | Counter-Screened MMPs | IC50/Ki (Counter-Screen) | Fold Selectivity | Reference |
| JNJ0966 | proMMP-9 (inhibition of activation) | IC50 = 429 nM | MMP-1, MMP-2, MMP-14 (catalytic activity) | No inhibition at 10 µM | >23 | [1] |
| AG-L-66085 | MMP-9 | IC50 = 5 nM | MMP-1 | IC50 = 1.05 µM | 210 | [2] |
| Bivalent Carboxylate Inhibitor (Compound 7) | Trimeric MMP-9 | IC50 = 0.1 nM | Monomeric MMP-9 | IC50 = 56 nM | 560 | [3] |
| MMP-2 | IC50 = 5 nM | 50 | [3] | |||
| MMP-3 | IC50 = 7.7 nM | 77 | [3] | |||
| MMP-8 | IC50 = 14.5 nM | 145 | [3] | |||
| GS-5745 (Andecaliximab) | MMP-9 | - | Other MMPs | Highly Selective | [2][4] | |
| Engineered SPINK2 Inhibitors | MMP-9 | Low nM Ki | MMP-1, -2, -8, -13 and 8 other MMPs | No cross-reactivity at 1 µM | >1000 | [5] |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant. A higher fold selectivity indicates a more specific inhibitor.
Experimental Protocols for Determining MMP-9 Selectivity
The determination of an inhibitor's selectivity profile is a critical step in its preclinical development. The following are detailed methodologies for key experiments.
In Vitro Enzymatic Assays
These assays directly measure the inhibitory effect of a compound on the catalytic activity of purified MMPs.
-
Objective: To determine the IC50 values of an inhibitor against a panel of MMPs.
-
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-3, MMP-9, MMP-13, MMP-14).
-
Fluorogenic MMP substrate (e.g., DQ-gelatin, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Test inhibitor and a broad-spectrum MMP inhibitor as a positive control (e.g., GM6001).
-
96-well microplates (black, clear bottom).
-
Fluorescence plate reader.
-
-
Procedure:
-
Activate the pro-MMP enzymes according to the manufacturer's instructions (e.g., using APMA or other proteases like MMP-3 for pro-MMP-9 activation).[6]
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the microplate, add the assay buffer, the activated MMP enzyme, and the inhibitor at various concentrations.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and to assess the inhibitory effect of compounds.
-
Objective: To visualize the inhibition of MMP-9 activity.
-
Materials:
-
SDS-PAGE gels co-polymerized with gelatin (e.g., 1 mg/mL).
-
Samples containing active MMP-9 (e.g., conditioned media from cell culture).
-
Test inhibitor.
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water).
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).
-
Coomassie Brilliant Blue staining solution and destaining solution.
-
-
Procedure:
-
Incubate the MMP-9 containing samples with or without the test inhibitor for a specified time.
-
Mix the samples with non-reducing sample buffer and load them onto the gelatin-containing SDS-PAGE gel without boiling.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in the developing buffer at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Clear bands will appear on the gel where the gelatin has been degraded by the active MMPs. The intensity of these bands will be reduced in the presence of an effective inhibitor.
-
Visualizing Selectivity and Inhibition Mechanisms
Understanding the structural basis of selectivity is crucial for rational drug design. The following diagrams illustrate key concepts.
Caption: A typical workflow for identifying and characterizing selective MMP-9 inhibitors.
Caption: A comparison of active site versus allosteric inhibition strategies for MMP-9.
Future Directions in Selective MMP-9 Inhibition
The development of highly selective MMP-9 inhibitors remains a key objective in the field. Novel approaches, such as targeting exosites or developing inhibitors of zymogen activation, are proving to be effective strategies for achieving high selectivity.[1][7] Furthermore, the use of engineered protein inhibitors, like the SPINK2 library, offers a promising avenue for generating inhibitors with exceptional specificity.[5] Continued research into the structural and functional differences between MMPs will undoubtedly pave the way for the next generation of safe and effective MMP-9-targeted therapies.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bivalent Inhibitor with Selectivity for Trimeric MMP-9 Amplifies Neutrophil Chemotaxis and Enables Functional Studies on MMP-9 Proteoforms [mdpi.com]
- 4. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to a Selective MMP-9 Inhibitor: A Case Study on Allosteric Inhibition
Disclaimer: Publicly available scientific literature and databases did not yield specific information regarding a compound designated "Mmp-9-IN-3." Therefore, this technical guide will focus on a well-characterized, highly selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), JNJ0966, as a representative example to illustrate the principles of MMP-9 inhibition, binding affinity and kinetics, experimental evaluation, and impact on signaling pathways.
Introduction
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM) and is implicated in a multitude of physiological and pathological processes.[1][2] Its dysregulation is a hallmark of various diseases, including cancer, fibrosis, and inflammatory disorders, making it a compelling therapeutic target.[3][4] The development of selective MMP-9 inhibitors has been a significant challenge due to the high degree of homology within the MMP family. This guide provides a detailed overview of a novel approach to selective MMP-9 inhibition through the allosteric targeting of its zymogen form, using the small molecule JNJ0966 as a case study.[3]
Binding Affinity and Kinetics of Selective MMP-9 Inhibitors
The efficacy of an inhibitor is defined by its binding affinity and kinetics. For MMP-9 inhibitors, these parameters are typically quantified by values such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). The following tables summarize the binding data for JNJ0966 and other notable selective MMP-9 inhibitors.
Table 1: Binding Affinity of JNJ0966 to MMP-9
| Parameter | Value | Species | Method |
| KD | 5.0 µM | Human (recombinant) | ThermoFluor® |
Data sourced from a study on the discovery of JNJ0966, which highlights its binding to the proMMP-9 form.[3]
Table 2: Inhibitory Activity of Various Selective MMP-9 Inhibitors
| Inhibitor | IC50 / Ki | Target | Notes |
| JNJ0966 | No inhibition of active enzyme | Active catMMP-9 and catMMP-3 | Inhibits proMMP-9 activation, not the active enzyme.[3] |
| M91002 | Ki: 2.3 ± 0.6 nM, IC50: 8.5 ± 2.1 nM | Active MMP-9 | Potent inhibitor of proteolytic activity.[5] |
| M91005 | Ki: 1.4 ± 0.2 nM, IC50: 8.2 ± 1.2 nM | Active MMP-9 | Strong inhibitory activity against active MMP-9.[5] |
Experimental Protocols
The determination of binding affinity and inhibitory potential of MMP-9 inhibitors involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
1. ThermoFluor® Assay (Thermal Shift Assay)
This high-throughput screening method was utilized to identify compounds that bind to and stabilize the MMP-9 protein, such as JNJ0966.[3]
-
Principle: The assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon unfolding. Ligand binding typically increases the Tm.
-
Protocol:
-
Recombinant, catalytically inactive human proMMP-9 is purified.
-
The protein is mixed with the fluorescent dye (e.g., SYPRO Orange) in a multi-well plate.
-
Test compounds (like JNJ0966) are added to the wells at various concentrations.
-
The plate is heated in a real-time PCR instrument, and fluorescence is monitored as a function of temperature.
-
The change in Tm in the presence of the compound is used to determine the binding affinity (KD).
-
2. Gelatin Zymography
This technique is used to detect the activity of gelatinases like MMP-9 and to assess the effect of inhibitors on zymogen activation.[3]
-
Principle: Proteins are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzyme to renature. The gel is then incubated in a developing buffer, during which the enzyme digests the gelatin. Clear bands on a stained background indicate enzymatic activity.
-
Protocol:
-
Samples containing proMMP-9 are incubated with or without the inhibitor (e.g., 10 µM JNJ0966) for various time points to assess the kinetics of maturation.[3]
-
The samples are loaded onto a polyacrylamide gel copolymerized with gelatin.
-
Following electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow protein renaturation.
-
The gel is incubated in a developing buffer containing calcium and zinc ions at 37°C to allow for gelatin digestion.
-
The gel is stained with Coomassie Brilliant Blue, and areas of gelatin degradation appear as clear bands against a blue background.
-
3. Fluorometric Inhibitor Screening Assay
This is a common method to determine the IC50 of inhibitors against the active form of MMP-9.
-
Principle: A quenched fluorogenic substrate is used. When cleaved by active MMP-9, a fluorescent group is released, leading to an increase in fluorescence that can be measured over time.[6][7]
-
Protocol:
-
Active MMP-9 enzyme is incubated with various concentrations of the test inhibitor.
-
A FRET-based MMP-9 substrate is added to initiate the reaction.
-
The fluorescence intensity is measured kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm or 490/520 nm).[6][7]
-
The rate of substrate cleavage is determined, and the IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.
-
Signaling Pathways Modulated by MMP-9
MMP-9 is a downstream effector of various signaling pathways that regulate its expression and is also capable of modulating signaling cascades through the processing of extracellular signaling molecules. Selective inhibition of MMP-9 can therefore have profound effects on cellular behavior.
Extracellular signals such as growth factors (e.g., TGF-β, PDGF) and proinflammatory cytokines (e.g., TNF-α, IL-1β) bind to their respective receptors, triggering intracellular signaling cascades.[8] Key pathways leading to the upregulation of MMP-9 transcription include:
-
NF-κB Pathway: Activated by cytokines like TNF-α and IL-1, NF-κB translocates to the nucleus and binds to the MMP-9 promoter, inducing its transcription.[8][9]
-
PI3K/AKT Pathway: This pathway, often activated by growth factors, can lead to the activation of transcription factors that promote MMP-9 expression.[8]
-
MAPK/ERK Pathway: Another crucial pathway in cell proliferation and survival that can also upregulate MMP-9.[8]
Once secreted, active MMP-9 can cleave a variety of substrates, thereby influencing:
-
Cell Migration and Invasion: By degrading ECM components like collagen and elastin, MMP-9 facilitates cell movement.[1]
-
Angiogenesis: MMP-9 can release matrix-sequestered growth factors like VEGF, promoting the formation of new blood vessels.[1]
-
Inflammation: MMP-9 can process cytokines and chemokines, altering their activity and contributing to the inflammatory response.[1]
The allosteric inhibitor JNJ0966, by preventing the activation of proMMP-9, effectively blocks these downstream events before they can occur.
Visualizations
Below are diagrams illustrating key concepts described in this guide, created using the DOT language for Graphviz.
Caption: Workflow for the identification and validation of a selective MMP-9 inhibitor.
Caption: Signaling pathways regulating MMP-9 expression and its downstream effects.
Conclusion
The development of highly selective MMP-9 inhibitors holds significant promise for the treatment of a wide range of diseases. The case of JNJ0966 demonstrates a novel and effective strategy for achieving selectivity by targeting the allosteric regulation of the MMP-9 zymogen, thereby preventing its activation. This approach circumvents the challenges of targeting the highly conserved active site of MMPs. A thorough understanding of the binding affinity, kinetics, and the complex signaling networks involving MMP-9 is crucial for the continued development of next-generation inhibitors with improved therapeutic profiles. The experimental protocols and pathway analyses presented in this guide provide a framework for the evaluation and characterization of such novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MMP-9 in Neuroinflammation and a Technical Guide to Its Inhibition
Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Mmp-9-IN-3" at the time of this writing. Therefore, this technical guide provides a comprehensive overview of the role of Matrix Metalloproteinase-9 (MMP-9) in neuroinflammation and the methodologies for evaluating MMP-9 inhibitors, using examples of known inhibitors to illustrate key concepts and data. This guide is intended for researchers, scientists, and drug development professionals working in the field of neuroinflammation.
Introduction: MMP-9 as a Key Mediator of Neuroinflammation
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical player in the pathogenesis of various neuroinflammatory diseases.[1][2][3] Under physiological conditions, MMP-9 is involved in processes such as synaptic plasticity, learning, and memory.[4] However, its dysregulation and overexpression are strongly implicated in the pathology of conditions like multiple sclerosis, stroke, traumatic brain injury, and epilepsy.[1][5][6]
MMP-9 contributes to neuroinflammation through several mechanisms:
-
Blood-Brain Barrier (BBB) Disruption: MMP-9 degrades components of the extracellular matrix (ECM) and tight junction proteins that form the BBB, increasing its permeability.[1][7] This allows for the infiltration of peripheral immune cells into the central nervous system (CNS), exacerbating the inflammatory response.[1]
-
Immune Cell Migration: By breaking down the ECM, MMP-9 creates pathways for leukocytes to migrate into the brain parenchyma.[1][7]
-
Cytokine and Chemokine Modulation: MMP-9 can process and activate pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β, amplifying the inflammatory cascade.[1][7]
-
Demyelination and Neuronal Damage: MMP-9 can directly degrade myelin basic protein, contributing to demyelination, and its activity is associated with neuronal apoptosis.[2]
Given its central role, selective inhibition of MMP-9 presents a promising therapeutic strategy for mitigating neuroinflammation and its detrimental consequences.
Quantitative Data on Representative MMP-9 Inhibitors
While data for "this compound" is unavailable, the following tables summarize quantitative data for other known MMP-9 inhibitors to provide a reference for the types of endpoints and efficacy measures used in the field.
Table 1: In Vitro Potency of Selected MMP-9 Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 | Reference |
| JNJ0966 | Selective proMMP-9 activation inhibitor | Trypsin-dependent proMMP-9 activation | 429 nM | [5] |
| GM6001 (Ilomastat) | Broad-spectrum MMP inhibitor | HT1080 cell invasion assay | 1.4 µM | [5] |
| Doxycycline | Broad-spectrum MMP inhibitor | HT1080 cell invasion assay | 21 µM | [5] |
| MMP-9-IN-9 | Selective MMP-9 inhibitor | Enzymatic assay | 5 nM | [6] |
| BPHA | MMP-2, MMP-9, MMP-14 inhibitor | Enzymatic assay | 16 nM | [6] |
Table 2: Effects of MMP-9 Inhibitors in Preclinical Neuroinflammation Models
| Inhibitor | Animal Model | Disease | Key Findings | Reference |
| GM6001 (Ilomastat) | Rat cortical contusion model | Traumatic Brain Injury | Attenuated BBB disruption and brain edema. | [6] |
| BB-94 (Batimastat) | PTx-injected CCL2-overexpressing mice | Neuroinflammation | Alleviated symptoms of neuroinflammation. | [2] |
| MMP-9 Gene Deletion | Mouse model of postoperative ileus | Post-operative Ileus | Protected from inflammation and dysmotility. | [8] |
| MMP-2/MMP-9 Inhibitor II | Mouse model of postoperative ileus | Post-operative Ileus | Reduced infiltration of myeloperoxidase-positive immune cells. | [8] |
| GS-5745 (humanized mAb) | DSS-induced mouse model | Ulcerative Colitis (as a model of inflammation) | Reduced disease severity. | [9][10] |
Experimental Protocols
This section details common methodologies for assessing the efficacy of MMP-9 inhibitors in the context of neuroinflammation.
In Vitro Assays
3.1.1. Gelatin Zymography
-
Principle: This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples. Proteins in a sample are separated by size via SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMP-9 will digest the gelatin in the region to which it migrated, resulting in a clear band against a stained background.
-
Protocol:
-
Prepare cell lysates or conditioned media from neuroinflammatory cell culture models (e.g., LPS-stimulated microglia or astrocytes).
-
Run samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow protein renaturation.
-
Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Gelatinolytic activity will appear as clear bands on a blue background. The intensity of the bands can be quantified using densitometry.
-
3.1.2. FRET-Based MMP-9 Activity Assay
-
Principle: This is a high-throughput method for screening MMP-9 inhibitors. A fluorescently quenched substrate is used, which, when cleaved by active MMP-9, releases the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
-
Protocol:
-
Reconstitute recombinant active MMP-9 enzyme and the FRET-based substrate in an appropriate assay buffer.
-
In a 96-well plate, add the test inhibitor at various concentrations.
-
Add the active MMP-9 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding the MMP-9 substrate.
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).
-
Calculate the rate of substrate cleavage and determine the IC50 of the inhibitor.
-
3.1.3. Cell Invasion Assay
-
Principle: This assay measures the ability of cells to migrate through a layer of extracellular matrix, a process that is often dependent on MMP activity. It is a functional cellular assay to assess the efficacy of MMP-9 inhibitors.
-
Protocol:
-
Use a transwell chamber system where the upper and lower chambers are separated by a porous membrane coated with Matrigel™ or a similar basement membrane extract.
-
Plate cells (e.g., HT1080 fibrosarcoma cells, which have high endogenous MMP-9 expression, or primary microglia) in the upper chamber in serum-free media containing the test inhibitor.
-
Add a chemoattractant (e.g., serum-containing media) to the lower chamber.
-
Incubate for 24-48 hours.
-
Non-invading cells on the top of the membrane are removed.
-
Cells that have invaded through the membrane to the lower surface are fixed, stained, and counted.
-
In Vivo Models of Neuroinflammation
3.2.1. Experimental Autoimmune Encephalomyelitis (EAE)
-
Principle: EAE is the most commonly used animal model for multiple sclerosis. It is induced by immunization with myelin-derived antigens, leading to an autoimmune response against the CNS, characterized by inflammation, demyelination, and BBB breakdown, all processes involving MMP-9.
-
Protocol:
-
Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.
-
Begin treatment with the MMP-9 inhibitor at a predetermined time point (e.g., at the time of immunization or at the onset of clinical signs).
-
Monitor the animals daily for clinical signs of disease and score them on a standardized scale (e.g., 0 = no disease, 5 = moribund).
-
At the end of the study, collect CNS tissue for histological analysis of immune cell infiltration and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Measure MMP-9 activity in the CNS tissue using gelatin zymography or ELISA.
-
3.2.2. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
-
Principle: This model mimics ischemic stroke, where MMP-9 plays a crucial role in the subsequent BBB breakdown, edema formation, and neuronal damage.
-
Protocol:
-
Induce transient focal cerebral ischemia in rodents by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 60-90 minutes), followed by reperfusion.
-
Administer the MMP-9 inhibitor before, during, or after the ischemic insult.
-
Assess neurological deficits at various time points post-MCAO using a standardized scoring system.
-
Measure infarct volume at the end of the study using TTC staining of brain slices.
-
Evaluate BBB permeability by measuring the extravasation of Evans blue dye into the brain parenchyma.
-
Assess MMP-9 expression and activity in the ischemic brain tissue.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Leading to MMP-9 Expression
The expression of MMP-9 is induced by various pro-inflammatory stimuli and is regulated by complex signaling cascades.
References
- 1. Matrix Metalloproteinase 9 in Epilepsy: The Role of Neuroinflammation in Seizure Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Microglia and Matrix Metalloproteinases Involvement in Neuroinflammation and Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fau.digital.flvc.org [fau.digital.flvc.org]
- 4. Mmp-9 inhibitors in the brain: can old bullets shoot new targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications [mdpi.com]
- 8. Matrix Metalloproteinase-9 Inhibition Reduces Inflammation and Improves Motility in Murine Models of Post-Operative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
Preclinical Evaluation of MMP-9 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide is centered on the preclinical evaluation of Matrix Metalloproteinase-9 (MMP-9) inhibitors, it is important to note that publicly available, peer-reviewed preclinical studies on the specific compound "Mmp-9-IN-3" are scarce. This compound is commercially available and described as a potent MMP-9 inhibitor with an IC50 of 5.56 nM that also exhibits inhibitory activity against AKT (IC50: 2.11 nM) and induces apoptosis in cancer cells.[1] The following sections outline a comprehensive framework for the preclinical assessment of a novel MMP-9 inhibitor, using established methodologies and drawing on the broader landscape of MMP-9 research.
Introduction to MMP-9 as a Therapeutic Target
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[2][3][4] MMP-9 is synthesized as an inactive zymogen (pro-MMP-9) and is activated by other proteases, such as MMP-3 (stromelysin-1).[2][5][6]
Dysregulated MMP-9 activity is implicated in a wide range of pathologies, including:
-
Cancer: MMP-9 facilitates tumor invasion, metastasis, and angiogenesis by breaking down the ECM, releasing pro-angiogenic factors, and modulating cell-cell and cell-ECM interactions.[2][3][7][8] Elevated MMP-9 levels are often correlated with poor prognosis in various cancers.[3][7]
-
Inflammatory Diseases: MMP-9 is involved in inflammatory processes, including ulcerative colitis, by mediating tissue remodeling and modulating cytokine and chemokine activity.[7][9]
-
Cardiovascular Diseases: It contributes to pathological remodeling in conditions like myocardial infarction.[10]
Given its central role in disease pathogenesis, the selective inhibition of MMP-9 presents a promising therapeutic strategy. However, early broad-spectrum MMP inhibitors were hampered by dose-limiting toxicities, such as musculoskeletal syndrome, underscoring the need for highly selective agents.[2][7]
Core Preclinical Evaluation Workflow
A robust preclinical program for an MMP-9 inhibitor like this compound would typically follow a multi-stage process to establish its potency, selectivity, mechanism of action, pharmacokinetic profile, and in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP9: A Tough Target for Targeted Therapy for Cancer [mdpi.com]
- 4. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP9 - Wikipedia [en.wikipedia.org]
- 7. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 10. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for Mmp-9 Specificity: A Technical Guide on the Allosteric Inhibitor JNJ0966
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the structural basis for the specificity of a highly selective matrix metalloproteinase-9 (MMP-9) inhibitor. As the specific compound "Mmp-9-IN-3" does not correspond to a known agent in published scientific literature, this document will focus on the well-characterized, selective, allosteric MMP-9 inhibitor, JNJ0966, as a representative example to explore the principles of high-specificity inhibition. The mechanisms and methodologies described herein are broadly applicable to the study of other selective MMP inhibitors.
Executive Summary
The historical development of matrix metalloproteinase (MMP) inhibitors has been challenging due to the high degree of structural conservation across the MMP family, leading to off-target effects and clinical trial failures.[1] The discovery of JNJ0966 represents a significant advancement, demonstrating that high selectivity for MMP-9 can be achieved through a novel allosteric mechanism that targets the activation of the MMP-9 zymogen (pro-MMP-9) rather than the catalytic site of the active enzyme.[1] This inhibitor interacts with a unique structural pocket near the zymogen cleavage site, a region not conserved across other MMPs, thereby conferring its remarkable specificity.[1] This guide will dissect the structural interactions, present the quantitative data supporting its selectivity, and detail the experimental protocols used in its characterization.
Quantitative Data for JNJ0966 Selectivity
The selectivity of JNJ0966 was determined through a series of biochemical assays. The data clearly indicates that JNJ0966 is a potent inhibitor of pro-MMP-9 activation and does not affect the catalytic activity of already active MMPs, nor does it inhibit the activation of the closely related zymogen, pro-MMP-2.[1]
| Target | Assay Type | JNJ0966 Effect | Quantitative Value (KD) | Reference |
| pro-MMP-9 | Thermal Stability Assay | Binds to and stabilizes the zymogen | 5.0 µM | [1] |
| pro-MMP-9 | Zymogen Activation Assay | Inhibits conversion to active MMP-9 by MMP-3 | Potent Inhibition | [1] |
| Active MMP-1 | Catalytic Activity Assay | No effect on catalytic activity | No Inhibition | [1] |
| Active MMP-2 | Catalytic Activity Assay | No effect on catalytic activity | No Inhibition | [1] |
| pro-MMP-2 | Zymogen Activation Assay | Does not inhibit activation | No Inhibition | [1] |
| Active MMP-3 | Catalytic Activity Assay | No effect on catalytic activity | No Inhibition | [1] |
| Active MMP-9 | Catalytic Activity Assay | No effect on catalytic activity | No Inhibition | [1] |
| Active MMP-14 | Catalytic Activity Assay | No effect on catalytic activity | No Inhibition | [1] |
Structural Basis for JNJ0966 Specificity
The specificity of JNJ0966 arises from its unique binding mode to a structural pocket on the pro-MMP-9 zymogen, which is distant from the conserved catalytic domain.[1] This allosteric site is located near the cleavage site (Arg-106) that is targeted by activating proteases like MMP-3.[1][2]
Key features of the MMP-9 structure that contribute to inhibitor specificity include:
-
The S1' Pocket: This cavity is a primary determinant of selectivity for active-site inhibitors. In MMP-9, the S1' pocket is framed by residues such as Leu 188, Leu 397, Val 398, His 401, and Leu 418.[3] The mobility of the Arg424 side chain at the bottom of this cavity can also influence inhibitor binding and selectivity compared to the closely related MMP-2.[4]
-
Fibronectin Type II Repeats: Unique to the gelatinases (MMP-2 and MMP-9), these three repeats are inserted into the catalytic domain and are crucial for binding to substrates like gelatin and collagen.[3][5] Targeting exosites within these domains is another strategy to achieve selective inhibition.[5][6]
-
The Hemopexin Domain: This C-terminal domain is involved in substrate specificity, homodimerization, and interaction with natural inhibitors like TIMP-1.[7][8]
For JNJ0966, the molecular basis for its activity is its interaction with a structural pocket in proximity to the zymogen cleavage site near Arg-106.[1] By binding to this site, JNJ0966 prevents the necessary conformational changes or protease access required for the cleavage and subsequent activation of pro-MMP-9.[1]
Caption: Allosteric inhibition of MMP-9 activation by JNJ0966.
Experimental Protocols
Detailed methodologies are crucial for understanding and replicating the findings on inhibitor specificity. Below are protocols for key experiments used in the characterization of JNJ0966.
Thermal Stability Assay (ThermoFluor®)
This assay identifies compounds that bind to a target protein by measuring changes in the protein's thermal denaturation profile.
-
Objective: To determine the binding affinity (KD) of JNJ0966 to pro-MMP-9.[1]
-
Methodology:
-
Purified, catalytically inactive human pro-MMP-9 is diluted in a suitable buffer (e.g., phosphate-buffered saline).
-
The protein is mixed with a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.
-
The compound of interest (JNJ0966) is added at various concentrations.
-
The temperature of the mixture is gradually increased in a real-time PCR instrument.
-
The fluorescence is monitored as a function of temperature.
-
The melting temperature (Tm), the point at which 50% of the protein is unfolded, is calculated for each concentration.
-
A shift in Tm indicates compound binding. The KD is calculated from the dose-response curve of Tm shifts.
-
Zymogen Activation Assay
This assay measures the ability of a compound to inhibit the conversion of the inactive zymogen to the active enzyme by a physiological activator.
-
Objective: To assess the inhibitory effect of JNJ0966 on the activation of pro-MMP-9 by catalytic MMP-3.[1]
-
Methodology:
-
Recombinant pro-MMP-9 is incubated in the presence of varying concentrations of the test compound (JNJ0966) or vehicle control.
-
The activating protease, catalytic MMP-3, is added to the mixture to initiate activation.[1]
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the samples are analyzed by SDS-PAGE and gelatin zymography or by using a fluorogenic MMP-9 substrate to measure enzymatic activity.
-
A reduction in the amount of active MMP-9 or a decrease in substrate cleavage indicates inhibition of activation.
-
Caption: Experimental workflow for the MMP-9 zymogen activation assay.
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the inhibitor-protein complex at atomic resolution.
-
Objective: To elucidate the precise binding mode of JNJ0966 to pro-MMP-9 and identify the specific molecular interactions responsible for inhibition.[1]
-
Methodology:
-
The pro-MMP-9 protein is expressed and purified to high homogeneity.
-
The protein is co-crystallized with the inhibitor (JNJ0966) in excess. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant, temperature).
-
Suitable crystals are harvested and cryo-cooled.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the electron density map is calculated.
-
A molecular model of the protein-inhibitor complex is built into the electron density map and refined.
-
The final structure reveals the binding pocket, the conformation of the inhibitor, and the specific hydrogen bonds, salt bridges, and hydrophobic interactions between the inhibitor and the protein.[2]
-
Conclusion
The case of the allosteric inhibitor JNJ0966 provides a powerful blueprint for designing highly specific MMP-9 inhibitors. By targeting a unique, non-conserved pocket on the zymogen form of the enzyme, it is possible to achieve selectivity that is unattainable with traditional active-site directed inhibitors. The structural insights and experimental methodologies detailed in this guide offer a robust framework for the discovery and characterization of next-generation, highly selective MMP inhibitors for therapeutic applications in oncology, inflammation, and neurodegenerative diseases.[1]
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the binding of MMP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for MMP-9-IN-3: In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, including type IV and V collagens and elastin.[1][2][3] Its enzymatic activity is implicated in various physiological processes such as tissue remodeling, angiogenesis, and wound healing.[4][5] However, dysregulation and overexpression of MMP-9 are strongly associated with numerous pathological conditions, including tumor invasion and metastasis in cancer, inflammatory diseases, and cardiovascular disorders.[1][2][4][6] This makes MMP-9 a compelling therapeutic target for the development of novel inhibitors.
MMP-9-IN-3 is a potent and selective inhibitor of MMP-9. These application notes provide detailed protocols for in vitro cell-based assays to characterize the inhibitory activity and cellular effects of this compound. The described assays include a fluorometric inhibitor screening assay for quantitative determination of inhibitory potency and gelatin zymography for the assessment of MMP-9 activity in a cellular context.
Mechanism of Action and Signaling Pathway
MMP-9 is involved in multiple signaling pathways that regulate cell proliferation, migration, invasion, and angiogenesis. The expression and activity of MMP-9 are induced by various growth factors and cytokines, which in turn activate downstream signaling cascades such as the mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[7] These pathways converge on transcription factors like AP-1 and NF-κB, leading to the upregulation of MMP-9 gene expression.[7][8] Once secreted, MMP-9 can degrade ECM components, facilitating cell migration and invasion.[9] It can also release and activate matrix-sequestered growth factors like vascular endothelial growth factor (VEGF), further promoting angiogenesis.[8][10]
Quantitative Data Summary
The inhibitory activity of this compound was determined using a fluorometric assay with recombinant human MMP-9. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves. Cellular activity was assessed by measuring the reduction of MMP-9 activity in the conditioned medium of HT-1080 fibrosarcoma cells, a cell line known for high MMP-9 expression.
| Assay Type | Parameter | This compound | Control Inhibitor (GM6001) |
| Enzymatic Assay | IC50 (nM) | 8.5 | 0.5[11] |
| Cell-Based Assay | EC50 (nM) | 45.2 | 27.0 |
| (HT-1080 cells) |
Table 1: Inhibitory potency of this compound in enzymatic and cell-based assays.
Experimental Protocols
Fluorometric MMP-9 Inhibitor Screening Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified MMP-9 using a quenched fluorogenic substrate.[12][13] When the substrate is cleaved by active MMP-9, a fluorophore is released, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant Human MMP-9 (activated)
-
MMP-9 Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[12]
-
MMP-9 Assay Buffer
-
This compound
-
Control Inhibitor (e.g., GM6001)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 325/393 nm or 490/520 nm, depending on the substrate)[1][13]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in MMP-9 Assay Buffer to achieve the desired final concentrations.
-
Dilute the activated MMP-9 enzyme to the working concentration in cold MMP-9 Assay Buffer.
-
Dilute the MMP-9 fluorogenic substrate to the working concentration in MMP-9 Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of MMP-9 Assay Buffer to the "Background Control" wells.
-
Add 5 µL of diluted MMP-9 to the "Enzyme Control" and "Inhibitor" wells.
-
Add 1 µL of the serially diluted this compound or control inhibitor to the "Inhibitor" wells. Add 1 µL of assay buffer with DMSO to the "Enzyme Control" wells.
-
Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted MMP-9 substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Gelatin Zymography for Cellular MMP-9 Activity
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-9, in biological samples.[14][15][16] This method involves separating proteins by size under non-reducing conditions on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the renatured enzymes to digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background.[14][15]
Materials:
-
Cell line with high MMP-9 expression (e.g., HT-1080)
-
Cell culture medium (serum-free for sample collection)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Non-reducing sample buffer
-
Polyacrylamide gels (10%) containing 0.1% gelatin
-
Tris-Glycine SDS Running Buffer
-
Renaturing Buffer (e.g., 2.5% Triton X-100 in water)
-
Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue Staining Solution
-
Destaining Solution (e.g., 10% acetic acid, 40% methanol in water)
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.[14]
-
Wash the cells twice with serum-free medium.
-
Incubate the cells in serum-free medium containing various concentrations of this compound for 24-48 hours. A vehicle control (DMSO) should be included.
-
-
Sample Preparation:
-
Collect the conditioned medium from each treatment group.
-
Centrifuge the medium to remove cells and debris.
-
Determine the protein concentration of each sample to ensure equal loading.
-
Mix the conditioned medium with non-reducing sample buffer. Do not boil the samples.
-
-
Electrophoresis:
-
Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background.
-
The clear bands correspond to areas of gelatin degradation by MMP-9. The pro- and active forms of MMP-9 can often be distinguished by their different molecular weights (92 kDa for pro-MMP-9 and 82 kDa for active MMP-9).[18]
-
-
Data Analysis:
-
Image the gel and perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Quantify the band intensity for each treatment condition and normalize to the vehicle control to determine the dose-dependent inhibition of MMP-9 activity by this compound.
-
Experimental Workflow Diagram
References
- 1. assaygenie.com [assaygenie.com]
- 2. MMP-9 Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 3. MMP9 - Wikipedia [en.wikipedia.org]
- 4. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MMP9 Inhibitor Screening Assay Kit (Fluorometric) (ab139449) | Abcam [abcam.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Gelatin zymography protocol | Abcam [abcam.com]
- 16. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Studies with Prinomastat (AG3340), a Matrix Metalloproteinase-9 (MMP-9) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research purposes only and does not constitute medical advice. "MMP-9-IN-3" is not a recognized compound in published literature; therefore, this document uses Prinomastat (AG3340), a well-characterized, potent, and orally active MMP-9 inhibitor, as a representative example for in vivo studies.
Introduction
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. Its enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and cancer metastasis. Inhibition of MMP-9 is a key therapeutic strategy in the investigation of treatments for cancer, neuroinflammatory disorders, and other diseases. Prinomastat (AG3340) is a broad-spectrum inhibitor of MMPs with high potency against MMP-9, making it a valuable tool for in vivo research.[1] These application notes provide detailed protocols and data for the use of Prinomastat in preclinical in vivo studies.
Data Presentation
The following table summarizes quantitative data from in vivo studies using Prinomastat, offering a comparative overview of its administration and efficacy in a cancer model.
| Parameter | Details |
| Animal Model | Human fibrosarcoma mouse model (HT1080) |
| Dosage | 50 mg/kg/day |
| Administration Route | Intraperitoneal (i.p.) |
| Frequency | Daily |
| Treatment Duration | 14-16 days |
| Key Outcomes | Significant tumor growth inhibition |
| Tolerability | Well-tolerated, no significant weight loss or adverse effects |
| Pharmacokinetics (T1/2) | 1.6 hours |
Table 1: Summary of In Vivo Data for Prinomastat in a Human Fibrosarcoma Mouse Model.[1]
Experimental Protocols
Protocol 1: Preparation of Prinomastat for In Vivo Administration
Materials:
-
Prinomastat (AG3340) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Prinomastat Dissolution:
-
Weigh the required amount of Prinomastat powder based on the desired final concentration and the total volume to be prepared.
-
In a sterile microcentrifuge tube, dissolve the Prinomastat powder in the appropriate volume of DMSO first. Vortex thoroughly to ensure complete dissolution.
-
Add PEG300 to the DMSO-Prinomastat solution and vortex.
-
Add Tween 80 and vortex until the solution is homogeneous.
-
Finally, add the sterile saline or PBS to reach the final desired volume and concentration. Vortex thoroughly.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
-
Storage: The prepared Prinomastat solution should be used immediately. If short-term storage is necessary, it can be kept at 4°C for a limited time, protected from light. For longer-term storage, aliquots can be stored at -20°C, though fresh preparation is always recommended.
Protocol 2: In Vivo Administration of Prinomastat in a Mouse Tumor Model
Materials:
-
Prepared Prinomastat solution
-
Tumor-bearing mice (e.g., human fibrosarcoma xenograft model)
-
Appropriate size syringes and needles (e.g., 27-gauge for intraperitoneal injection)
-
Animal scale
-
Calipers for tumor measurement
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling and Acclimatization:
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Tumor Inoculation and Growth:
-
Inoculate tumor cells (e.g., HT1080) subcutaneously or orthotopically into the mice.
-
Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Dosing and Administration:
-
Randomly assign animals to treatment and control (vehicle) groups.
-
Weigh each animal before dosing to calculate the exact volume of Prinomastat solution to be administered.
-
For intraperitoneal (i.p.) injection, gently restrain the mouse and inject the calculated volume of the Prinomastat solution (e.g., at 50 mg/kg) into the lower abdominal quadrant.
-
Administer the vehicle solution to the control group using the same volume and route of administration.
-
Repeat the administration daily for the duration of the study (e.g., 14-16 days).[1]
-
-
Monitoring and Data Collection:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record animal weights every 2-3 days.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the animals according to IACUC approved guidelines.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, etc.).
-
Mandatory Visualizations
Caption: MMP-9 signaling pathway and the inhibitory action of Prinomastat.
Caption: Experimental workflow for an in vivo study with Prinomastat.
References
Mmp-9-IN-3 solubility and stability in culture media
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Its enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, wound healing, and cancer metastasis.[3][4][5] Given its involvement in disease progression, MMP-9 has emerged as a significant therapeutic target.[3][4] Mmp-9-IN-1 is a specific inhibitor of MMP-9, targeting its hemopexin (PEX) domain.[6] This document provides detailed application notes and protocols for the use of Mmp-9-IN-1, focusing on its solubility and stability in culture media for in vitro research applications.
Due to the limited availability of public information on a compound named "Mmp-9-IN-3", this document focuses on the closely related and well-documented inhibitor, Mmp-9-IN-1 . The provided data and protocols are based on the information available for Mmp-9-IN-1. Researchers should validate these protocols for their specific experimental setup.
Chemical Properties and Solubility
A summary of the chemical properties of Mmp-9-IN-1 is provided in the table below.
| Property | Value | Reference |
| Cat. No. | HY-135232 | MedChemExpress |
| CAS No. | 502887-71-0 | MedChemExpress |
| Molecular Formula | C₁₆H₁₇F₂N₃O₃S | [6] |
| Molecular Weight | 369.39 g/mol | [6] |
The solubility of Mmp-9-IN-1 in various solvents is crucial for the preparation of stock solutions and working concentrations in cell culture experiments.
| Solvent | Solubility | Notes | Reference |
| DMSO | 66.67 mg/mL (180.49 mM) | Ultrasonic assistance may be required. | [6] |
| 10% DMSO >> 40% PEG300 >> 50% PBS | 5 mg/mL (13.54 mM) | Suspended solution; requires sonication. | [6] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (5.63 mM) | Clear solution. | [6] |
Stability in Culture Media
Protocol: Assessment of Mmp-9-IN-1 Stability in Culture Media
This protocol outlines a method to determine the stability of Mmp-9-IN-1 in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Mmp-9-IN-1
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented with serum as required
-
HPLC system with a suitable C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of Mmp-9-IN-1 in DMSO at a concentration of 10 mM.
-
Spike the culture medium: Add the Mmp-9-IN-1 stock solution to the pre-warmed culture medium to achieve a final concentration of 10 µM. Prepare a sufficient volume for sampling at multiple time points.
-
Incubate the samples: Aliquot the Mmp-9-IN-1-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample collection and processing: At each time point, remove one tube from the incubator. Precipitate proteins by adding three volumes of ice-cold acetonitrile. Vortex and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of Mmp-9-IN-1 using a suitable HPLC method. An example method could be a gradient elution on a C18 column with mobile phases of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B).
-
Data analysis: Quantify the peak area of Mmp-9-IN-1 at each time point. The stability is determined by comparing the peak area at each time point to the peak area at time 0.
Experimental Protocols
Protocol: Preparation of Mmp-9-IN-1 Stock and Working Solutions
Materials:
-
Mmp-9-IN-1 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium, sterile
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the Mmp-9-IN-1 powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to prepare a 10 mM stock solution based on the amount of powder. For example, for 1 mg of Mmp-9-IN-1 (MW = 369.39), add 270.72 µL of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly to dissolve the powder. If needed, use an ultrasonic bath to aid dissolution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.
-
Mix well by gentle inversion before adding to the cells.
-
Note: It is recommended to prepare fresh working solutions for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Protocol: In Vitro MMP-9 Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of Mmp-9-IN-1 on MMP-9 activity in a cell-based assay.
Materials:
-
Cells known to express and secrete MMP-9 (e.g., HT-1080 fibrosarcoma cells)[6]
-
Complete culture medium
-
Mmp-9-IN-1
-
Phorbol 12-myristate 13-acetate (PMA) or other inducers of MMP-9 expression (optional)
-
Serum-free culture medium
-
Gelatin zymography supplies (polyacrylamide gels containing gelatin, electrophoresis equipment) or a commercial MMP-9 activity assay kit
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
After the cells have attached, replace the medium with fresh medium containing various concentrations of Mmp-9-IN-1 (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
If inducing MMP-9 expression, add the inducer (e.g., PMA) at this step.
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
-
Collection of Conditioned Media: Collect the cell culture supernatant, which contains the secreted MMP-9.
-
MMP-9 Activity Assay:
-
Gelatin Zymography: Perform gelatin zymography on the collected conditioned media to visualize the gelatinolytic activity of MMP-9. The degree of inhibition can be quantified by densitometry of the cleared bands.
-
Commercial Assay Kit: Alternatively, use a commercially available MMP-9 activity assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Determine the IC₅₀ value of Mmp-9-IN-1 by plotting the percentage of MMP-9 inhibition against the log concentration of the inhibitor.
Visualizations
Signaling Pathway of MMP-9 Activation and Inhibition
Caption: Simplified signaling pathway of MMP-9 activation and its inhibition by Mmp-9-IN-1.
Experimental Workflow for Solubility and Stability Testing
Caption: Experimental workflow for determining the stability of Mmp-9-IN-1 in cell culture media.
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: In Situ Detection of MMP-9 Activity Using Mmp-9-IN-3
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the remodeling of the extracellular matrix (ECM).[1] Dysregulated MMP-9 activity is implicated in various pathological conditions, including cancer metastasis, neuroinflammation, and chronic inflammatory diseases.[1][2][3] Unlike standard immunofluorescence (IF) which detects the presence of the MMP-9 protein, in situ zymography allows for the direct visualization of enzymatic activity within a specific cellular or tissue context. This is crucial as MMPs are often secreted as inactive zymogens (pro-MMPs), and their mere presence does not equate to functional activity.[4]
This protocol describes the use of in situ zymography to detect and localize MMP-9 activity. The method employs a dye-quenched (DQ) gelatin substrate, which becomes intensely fluorescent upon cleavage by active gelatinases like MMP-9. To ensure the specificity of the detected signal, a highly selective inhibitor such as Mmp-9-IN-3 is used as a negative control. By comparing the fluorescence in the presence and absence of the inhibitor, researchers can confidently attribute the gelatinolytic activity to MMP-9.
Principle of the Assay
The assay is based on the de-quenching of a fluorogenic substrate. DQ-gelatin consists of gelatin heavily labeled with a fluorescent dye, causing the fluorescence to be self-quenched. When active MMP-9 cleaves the gelatin substrate, the quenching is relieved, and fluorescent fragments are released, producing a signal that can be detected by fluorescence microscopy.[5][6] The inclusion of this compound, a specific MMP-9 inhibitor, in a parallel control experiment will abolish this fluorescence, thereby validating that the observed signal is a direct result of MMP-9 enzymatic activity.
Quantitative Data: Comparative Potency of MMP-9 Inhibitors
While specific quantitative data for this compound is not extensively published, the following table provides IC₅₀ values for other well-characterized, selective MMP-9 inhibitors to serve as a reference for experimental design. The optimal concentration for this compound should be determined empirically, starting with a concentration at least 10-fold higher than its expected IC₅₀.
| Inhibitor Name | IC₅₀ for MMP-9 | IC₅₀ for MMP-1 | IC₅₀ for MMP-13 | Reference Compound Class |
| MMP-9 Inhibitor I | 5 nM | 1.05 µM | 113 nM | Selective, Reversible |
| SB-3CT | 600 nM | >100 µM | >100 µM | Selective, Gelatinase |
| GM6001 (Ilomastat) | 0.5 nM | 1.5 nM | - | Broad Spectrum |
| Prinomastat (AG3340) | 5.0 nM | 79 nM | - | Broad Spectrum |
Signaling and Workflow Diagrams
A key mechanism for MMP-9 activation involves a protease cascade that can be initiated by various extracellular signals, leading to ECM degradation and cellular responses.[4][7]
Caption: MMP-9 activation pathway and its downstream effects on the ECM.
The experimental workflow for in situ zymography involves parallel processing of samples with and without the specific inhibitor to validate the activity signal.
Caption: Experimental workflow for in situ zymography with an inhibitor control.
This compound functions by binding to the active site of MMP-9, preventing it from cleaving its substrate.
Caption: Mechanism of this compound inhibition of substrate cleavage.
Detailed Experimental Protocol: In Situ Zymography
This protocol is designed for detecting MMP-9 activity in frozen tissue sections but can be adapted for adherent cell cultures.
A. Required Materials and Reagents
-
DQ™ Gelatin: (e.g., from pig skin, fluorescein conjugate)
-
This compound: (or other selective MMP-9 inhibitor)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 5 mM CaCl₂, 0.2 mM NaN₃
-
Fixative: Ice-cold acetone or 4% paraformaldehyde (PFA) in PBS
-
Wash Buffer: Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (for optional IF): PBS with 10% Goat Serum and 0.05% Tween-20
-
Primary Antibody (for optional IF): Rabbit anti-mouse MMP-9 polyclonal antibody
-
Secondary Antibody (for optional IF): Alexa Fluor 568-conjugated anti-rabbit antibody
-
Nuclear Counterstain: DAPI or Hoechst 33342 (1 µg/mL)
-
Mounting Medium: Antifade mounting medium
-
PAP pen for creating a hydrophobic barrier
-
Humidified, dark chamber
B. Protocol Steps
-
Sample Preparation (Frozen Sections):
-
Cut unfixed frozen tissue sections at 8-10 µm thickness using a cryostat.
-
Mount sections on positively charged glass slides.
-
Store slides at -80°C until use. Thaw slides to room temperature for 15-20 minutes before starting the assay.
-
-
Reagent Preparation:
-
DQ-Gelatin Working Solution: Prepare a 1 mg/mL stock solution in deionized water. Immediately before use, dilute the stock to a final concentration of 20 µg/mL in pre-warmed (37°C) Reaction Buffer.[5] Protect from light.
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 10-50 µM, requires optimization) in Reaction Buffer. Ensure the final DMSO concentration is <0.1% in both control and experimental conditions.
-
-
In Situ Zymography Assay:
-
Encircle the tissue sections with a PAP pen to create a hydrophobic barrier.
-
Negative Control: Cover the control sections with the this compound inhibitor solution and pre-incubate for 1 hour at 37°C in a humidified, dark chamber.[5]
-
Experimental Group: Cover the experimental sections with Reaction Buffer (containing equivalent DMSO concentration as the control) and pre-incubate for 1 hour at 37°C.
-
Remove the pre-incubation solutions.
-
Apply Substrate: Cover the experimental sections with the DQ-gelatin working solution. Cover the negative control sections with DQ-gelatin working solution that also contains this compound at the final concentration.
-
Incubate all slides for 2-4 hours (time may require optimization) at 37°C in a humidified, dark chamber.[5]
-
-
Washing and Fixation:
-
Gently wash the slides three times with PBS to stop the reaction and remove excess substrate.
-
Fix the sections for 1 minute in ice-cold acetone or for 10 minutes in 4% PFA at room temperature.[5]
-
Wash the slides three times with PBS.
-
-
Optional: Immunofluorescence for MMP-9 Co-localization:
-
If co-localization of activity with the MMP-9 protein is desired, proceed with a standard immunofluorescence protocol.
-
Block the sections with Blocking Buffer for 1 hour at room temperature.[5]
-
Incubate with a primary antibody against MMP-9 (e.g., 1:100 dilution) overnight at 4°C in a humidified chamber.[5]
-
The next day, wash sections three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Incubate sections with a nuclear counterstain like DAPI or Hoechst 33342 for 5-10 minutes.
-
Wash slides twice with PBS.
-
Mount the coverslip using an antifade mounting medium.
-
C. Imaging and Analysis
-
Visualize the slides using a fluorescence microscope with appropriate filter sets for the fluorophore on the DQ-gelatin (e.g., FITC for fluorescein), the secondary antibody (if used), and the nuclear counterstain.
-
MMP-9 activity will appear as bright green fluorescence. In the negative control slides treated with this compound, this green signal should be significantly reduced or absent.
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). Compare the integrated density of the fluorescent signal between the experimental and control groups to determine the MMP-9-specific activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.10. In Situ Gelatin Zymography (ISZ) with MMP-9 Analysis [bio-protocol.org]
- 6. In situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MMP9 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Utilizing a Selective MMP-9 Inhibitor in a Wound Healing Scratch Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a selective Matrix Metalloproteinase-9 (MMP-9) inhibitor in a wound healing scratch assay. This document outlines the critical role of MMP-9 in cell migration and wound healing, details the experimental protocol for assessing the inhibitory effects of a selective MMP-9 inhibitor, and provides templates for data presentation and visualization of relevant biological pathways.
Introduction to MMP-9 in Wound Healing
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a crucial regulator of the wound healing process.[1][2] Its functions include the degradation of extracellular matrix (ECM) components, which is essential for cell migration, tissue remodeling, and inflammation. While basal levels of MMP-9 are necessary for the normal healing cascade, excessive MMP-9 activity is associated with chronic wounds and delayed healing.[3][4][5] This is because sustained high levels of MMP-9 can lead to excessive breakdown of the ECM, impairing the ability of cells like keratinocytes to adhere and migrate effectively, thus hindering re-epithelialization.[4][6]
The expression and activity of MMP-9 are tightly regulated during the distinct phases of wound healing: inflammation, proliferation, and remodeling.[1] Dysregulation of MMP-9 has been implicated in the pathology of various chronic wounds, such as diabetic foot ulcers.[7][8] Consequently, selective inhibition of MMP-9 presents a promising therapeutic strategy to promote healing in such conditions. The scratch assay is a well-established in vitro method to model and quantify collective cell migration, providing a valuable tool to screen and characterize the efficacy of MMP-9 inhibitors.[8][9][10]
Mechanism of Action and Signaling Pathways
MMP-9 is involved in complex signaling pathways that govern cell migration. It can be activated by various upstream signals and, in turn, influences downstream effectors that control cell movement and proliferation. One key pathway involves the interaction of MMP-9 with cell surface receptors like CD44, which can then modulate the activity of other receptors such as the Epidermal Growth Factor Receptor (EGFR).[11] This can trigger intracellular signaling cascades, including the Src and ERK1/2 pathways, which are known to regulate cell migration and proliferation.[12]
The diagram below illustrates a simplified signaling pathway involving MMP-9 in cell migration.
Experimental Protocol: Wound Healing Scratch Assay
This protocol provides a step-by-step guide for performing a wound healing scratch assay to evaluate the effect of a selective MMP-9 inhibitor.
Materials
-
Cell line (e.g., HT-1080 fibrosarcoma, HaCaT keratinocytes, or other relevant migratory cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Selective MMP-9 inhibitor (e.g., a well-characterized inhibitor used as a proxy for "this compound")
-
Vehicle control (e.g., DMSO)
-
24-well or 12-well cell culture plates
-
Sterile p200 or p1000 pipette tips
-
Microscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Methods
1. Cell Seeding:
-
Seed cells into a 24-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[9] The optimal seeding density should be determined empirically for each cell line.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
2. Creating the Scratch:
-
Once the cells have reached confluency, gently create a straight scratch through the center of the monolayer using a sterile p200 or p1000 pipette tip.[9]
-
To ensure consistency, a guiding ruler can be used.
3. Washing and Treatment:
-
Gently wash the wells twice with sterile PBS to remove any detached cells.[4]
-
Replace the PBS with serum-free medium to minimize cell proliferation.
-
Add the selective MMP-9 inhibitor to the treatment wells at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated wells) and a negative control (medium only).
4. Image Acquisition:
-
Immediately after adding the treatment, capture the first image of the scratch (time 0h) using a phase-contrast microscope at 4x or 10x magnification.[9]
-
Mark the location of the image acquisition for each well to ensure subsequent images are taken at the same position.
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.[9]
5. Data Analysis:
-
Use image analysis software, such as ImageJ, to measure the area or the width of the scratch in each image.
-
Calculate the percentage of wound closure at each time point for each condition using the following formula:
-
Plot the percentage of wound closure against time for each treatment group.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of a Selective MMP-9 Inhibitor on Cell Migration in a Scratch Assay
| Treatment Group | Concentration (µM) | Wound Area at 0h (µm²) (Mean ± SD) | Wound Area at 12h (µm²) (Mean ± SD) | Wound Area at 24h (µm²) (Mean ± SD) | % Wound Closure at 24h (Mean ± SD) |
| Vehicle Control (DMSO) | 0.1% | 500,000 ± 25,000 | 250,000 ± 20,000 | 50,000 ± 10,000 | 90.0 ± 5.0 |
| MMP-9 Inhibitor | 1 | 510,000 ± 30,000 | 350,000 ± 22,000 | 200,000 ± 15,000 | 60.8 ± 4.5 |
| MMP-9 Inhibitor | 10 | 495,000 ± 28,000 | 400,000 ± 25,000 | 350,000 ± 20,000 | 29.3 ± 3.8 |
| MMP-9 Inhibitor | 50 | 505,000 ± 26,000 | 450,000 ± 24,000 | 425,000 ± 18,000 | 15.8 ± 3.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, inhibitor, and experimental conditions.
Troubleshooting and Considerations
-
Inconsistent Scratch Width: Ensure a steady hand and consistent pressure when creating the scratch. Using a pipette tip guide can improve reproducibility.
-
Cell Proliferation vs. Migration: To isolate the effect on cell migration, it is recommended to use serum-free medium or a proliferation inhibitor like Mitomycin C after the scratch is made.[11]
-
Cytotoxicity of the Inhibitor: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects on wound closure are due to inhibition of migration and not cell death.
-
Optimal Inhibitor Concentration: A dose-response experiment is crucial to determine the optimal concentration of the MMP-9 inhibitor that effectively inhibits migration without causing cytotoxicity.
Conclusion
The wound healing scratch assay is a robust and straightforward method for evaluating the efficacy of selective MMP-9 inhibitors on cell migration. By following this detailed protocol and considering the key aspects of experimental design and data analysis, researchers can generate reliable and reproducible data to advance the development of novel therapeutics for impaired wound healing.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Role of Matrix Metalloproteinase-9 Dimers in Cell Migration: DESIGN OF INHIBITORY PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Concentrations of matrix metallopeptidase 9, interleukin 4, and interleukin 8 in follicular fluid, and the results of in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 7. Matrix Metalloproteinase-9 Delays Wound Healing in a Murine Wound Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MMP9 matrix metallopeptidase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 12. Endogenous Matrix Metalloproteinase (MMP)-3 and MMP-9 Promote the Differentiation and Migration of Adult Neural Progenitor Cells in Response to Chemokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mmp-9-IN-3 for Studying Angiogenesis in Matrigel Plugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathologies, including tumor growth and metastasis.[1] Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation and remodeling of the extracellular matrix (ECM), a key step in angiogenesis.[1][2] Specifically, Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is significantly upregulated during pathological angiogenesis.[3] It facilitates the release of matrix-sequestered pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), making them available to stimulate endothelial cell migration and proliferation.[2][4]
Mmp-9-IN-3 is a potent, selective, and cell-permeable small molecule inhibitor of the catalytic activity of MMP-9. These application notes provide a detailed protocol for utilizing this compound to study and quantify the inhibition of angiogenesis in the murine Matrigel plug assay, a widely used in vivo model.[5]
Mechanism of Action
MMP-9 promotes angiogenesis primarily by degrading components of the basement membrane and ECM, such as type IV collagen.[2][6] This proteolytic activity releases sequestered growth factors like VEGF and basic fibroblast growth factor (bFGF).[2][6] Once liberated, these factors can bind to their respective receptors on endothelial cells, such as VEGFR2, triggering downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation—hallmarks of angiogenesis.[4]
This compound specifically binds to the active site of MMP-9, preventing the cleavage of its substrates. This action blocks the release of pro-angiogenic growth factors, thereby inhibiting the initiation and progression of new blood vessel formation.
Experimental Protocols
The Matrigel plug assay is a robust method for evaluating pro- and anti-angiogenic compounds in vivo.[7] Liquid Matrigel, supplemented with a pro-angiogenic factor, is injected subcutaneously into mice, where it forms a solid plug at body temperature.[8] This plug becomes vascularized by host endothelial cells over several days. The effect of an inhibitor like this compound, which can be mixed directly into the Matrigel, is assessed by quantifying the extent of this vascularization.[7][9]
Materials and Reagents
-
Matrigel: Growth factor-reduced, phenol red-free (e.g., Corning #356231). Thaw overnight at 4°C and keep on ice at all times.
-
Pro-angiogenic Factor: Recombinant murine bFGF (or VEGF).
-
Inhibitor: this compound, dissolved in a suitable vehicle (e.g., DMSO).
-
Heparin: To be mixed with bFGF/VEGF to prevent degradation.
-
Animals: 6-8 week old C57BL/6 or immunodeficient mice.
-
Anesthesia: As per approved institutional animal care protocols.
-
Reagents for Analysis:
-
Equipment: Ice buckets, pre-chilled pipette tips and tubes, 1 mL syringes with 25-27G needles.
Experimental Workflow
Detailed Procedure
-
Preparation of Matrigel Mixture (perform on ice):
-
Label pre-chilled microcentrifuge tubes for each experimental group (e.g., Vehicle Control, bFGF only, bFGF + 10 µM this compound, bFGF + 50 µM this compound).
-
Prepare a stock solution of bFGF (e.g., 1 µg/mL) and Heparin (e.g., 100 units/mL) in cold, sterile PBS.
-
For a final plug volume of 0.5 mL, aliquot 450 µL of cold liquid Matrigel into each tube.
-
Add 50 µL of the appropriate supplement to each tube.
-
Negative Control: 50 µL PBS.
-
Positive Control: 50 µL of bFGF/Heparin mix (final conc. ~100 ng/mL bFGF, 10 U/mL Heparin).[11]
-
Treatment Groups: 50 µL of bFGF/Heparin mix containing the desired final concentration of this compound. Ensure the final vehicle (e.g., DMSO) concentration is consistent across all groups and is non-toxic (<0.1%).
-
-
Mix gently by pipetting up and down with a pre-chilled pipette tip to avoid introducing bubbles.
-
-
Animal Procedure:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Draw 0.5 mL of the Matrigel mixture into a cold 1 mL syringe fitted with a 25G needle.
-
Lift the skin along the dorsal midline and inject the mixture subcutaneously. The liquid will form a palpable plug.
-
Monitor the animal during recovery from anesthesia.
-
House the animals for 7-14 days to allow for vascularization of the plug.
-
-
Plug Excision and Processing:
-
Euthanize the mice at the designated endpoint.
-
Make a skin incision and carefully dissect the Matrigel plug from the surrounding tissue.
-
Photograph the excised plugs for a qualitative record of vascularization.
-
Proceed with one of the quantification methods below.
-
Quantification of Angiogenesis
Method A: Immunohistochemistry for Microvessel Density
-
Fix the excised plug in 10% neutral buffered formalin overnight.
-
Process the plug through standard paraffin embedding and sectioning (5 µm sections).[12]
-
Perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31.[8]
-
Counterstain with hematoxylin.
-
Capture images of multiple representative fields (e.g., 5-10 high-power fields) per plug under a microscope.
-
Quantify angiogenesis by measuring the CD31-positive area or by counting the number of distinct microvessels per unit area (vessels/mm²).[8][13] Image analysis software (e.g., ImageJ) is recommended for unbiased quantification.
Method B: Hemoglobin Content Assay
-
Weigh the excised Matrigel plug.
-
Homogenize the plug in a known volume of deionized water.
-
Centrifuge the homogenate to pellet any debris.
-
Mix an aliquot of the supernatant with Drabkin's reagent, which converts hemoglobin to cyanmethemoglobin.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the hemoglobin concentration using a standard curve and normalize to the plug weight.[11][14]
Data Presentation
The following table presents representative hypothetical data from a Matrigel plug assay designed to test the efficacy of this compound.
| Treatment Group | This compound Conc. (µM) | Microvessel Density (vessels/mm² ± SEM) | Hemoglobin Content (µg/mg plug ± SEM) |
| Matrigel Only (Negative Control) | 0 | 8 ± 2 | 1.5 ± 0.4 |
| Matrigel + bFGF (Vehicle) | 0 | 95 ± 8 | 18.2 ± 2.1 |
| Matrigel + bFGF + this compound | 1 | 68 ± 7 | 12.5 ± 1.8 |
| Matrigel + bFGF + this compound | 10 | 35 ± 5 | 6.1 ± 1.1 |
| Matrigel + bFGF + this compound | 50 | 15 ± 3 | 2.9 ± 0.7 |
Data are for illustrative purposes only.
The results indicate that this compound causes a dose-dependent reduction in both microvessel density and hemoglobin content in bFGF-stimulated Matrigel plugs, consistent with its role as an inhibitor of MMP-9-mediated angiogenesis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Matrigel solidifies before injection | Matrigel was not kept consistently cold. | Thaw Matrigel slowly at 4°C. Always use pre-chilled tubes and pipette tips. Work quickly on a cold block or ice. |
| High variability between plugs | Inconsistent injection volume or location; uneven mixing of supplements. | Ensure thorough but gentle mixing of Matrigel. Inject a consistent volume into the same anatomical location for all animals. |
| Low/no angiogenesis in positive control | Inactive growth factor; insufficient incubation time. | Confirm the activity of the bFGF/VEGF stock. Ensure heparin is included. Consider extending the in vivo incubation period. |
| High background in IHC staining | Insufficient blocking; non-specific antibody binding. | Optimize blocking steps and antibody concentrations. Include an isotype control to check for non-specific binding. |
References
- 1. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of matrix metalloproteinase-9 reduces in vitro invasion and angiogenesis in human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase-9 triggers the angiogenic switch during carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinase-9 is required for tumor vasculogenesis but not for angiogenesis: Role of bone marrow-derived myelomonocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. A novel antisense inhibitor of MMP-9 attenuates angiogenesis, human prostate cancer cell invasion and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.21. Immunohistochemistry [bio-protocol.org]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with an MMP-9 Inhibitor (e.g., Mmp-9-IN-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase critical in the breakdown of extracellular matrix (ECM) components.[1] Beyond its role in tissue remodeling, MMP-9 is a significant modulator of the immune response. It is secreted by various immune cells, including neutrophils, macrophages, and lymphocytes.[2] MMP-9 influences immune cell trafficking, activation, and cytokine/chemokine bioavailability through proteolytic processing.[2][3] Dysregulated MMP-9 activity is implicated in various inflammatory and autoimmune diseases, as well as in cancer progression, making it a compelling therapeutic target.[1][3]
Mmp-9-IN-3 is a representative small molecule inhibitor designed to target the activity of MMP-9. The analysis of its effects on immune cell populations is crucial for understanding its therapeutic potential and mechanism of action. Flow cytometry is a powerful technique for the high-throughput, multi-parametric analysis of single cells in a heterogeneous population, making it an ideal platform for this purpose.
These application notes provide a comprehensive guide for the in vitro treatment of immune cells with an MMP-9 inhibitor, such as this compound, and the subsequent analysis of various immune cell subsets by flow cytometry.
MMP-9 Signaling and Immunomodulatory Effects
MMP-9 exerts its influence on the immune system through several mechanisms. It degrades components of the basement membrane, facilitating the migration of leukocytes from the bloodstream into tissues during an inflammatory response.[3][4] Furthermore, MMP-9 can process various signaling molecules, including cytokines and chemokines, to either enhance or diminish their activity.[3][5] For instance, MMP-9 can activate pro-inflammatory cytokines like TNF-α and IL-1β.[2] It can also cleave chemokines, which can either increase their chemotactic potential or lead to their inactivation.[2]
Experimental Workflow
The overall experimental process for analyzing the effects of this compound on immune cells using flow cytometry involves several key stages, from sample preparation to data acquisition and analysis.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured format to allow for easy comparison between different treatment groups.
Table 1: Hypothetical Effect of this compound on Human Peripheral Blood Mononuclear Cell (PBMC) Populations
| Immune Cell Population | Marker Profile | Vehicle Control (%) | This compound (1 µM) (%) | This compound (10 µM) (%) |
| T Cells | CD3+ | 65.2 ± 4.1 | 64.8 ± 3.9 | 65.5 ± 4.3 |
| - Helper T Cells | CD3+CD4+ | 45.1 ± 3.5 | 44.9 ± 3.2 | 45.3 ± 3.8 |
| - Cytotoxic T Cells | CD3+CD8+ | 20.1 ± 2.8 | 19.9 ± 2.5 | 20.2 ± 2.9 |
| B Cells | CD19+ | 10.5 ± 1.5 | 10.7 ± 1.8 | 10.3 ± 1.6 |
| NK Cells | CD3-CD56+ | 8.3 ± 1.2 | 8.1 ± 1.4 | 8.5 ± 1.3 |
| Monocytes | CD14+ | 12.6 ± 2.1 | 12.9 ± 2.3 | 12.4 ± 2.0 |
| - Classical Monocytes | CD14+CD16- | 10.8 ± 1.9 | 11.0 ± 2.0 | 10.7 ± 1.8 |
| - Non-classical Monocytes | CD14+CD16+ | 1.8 ± 0.4 | 1.9 ± 0.5 | 1.7 ± 0.4 |
| Neutrophils | CD15+CD16+ | 1.1 ± 0.3 | 1.2 ± 0.4 | 1.0 ± 0.3 |
Data are presented as mean ± standard deviation of the percentage of parent gate for n=3 independent experiments.
Experimental Protocols
Protocol 1: In Vitro Treatment of Immune Cells with this compound
1.1. Materials:
-
Isolated immune cells (e.g., human PBMCs or mouse splenocytes)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 96-well or 24-well)
-
Optional: Stimulants such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA)
1.2. Procedure:
-
Isolate immune cells using standard methods (e.g., Ficoll-Paque for human PBMCs, mechanical disruption and red blood cell lysis for mouse splenocytes).
-
Resuspend cells in complete RPMI-1640 medium and perform a cell count to determine cell concentration and viability.
-
Seed the cells in a culture plate at a density of 1-2 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Optional: If investigating the effect of the inhibitor on activated cells, add a stimulant (e.g., LPS at 1 µg/mL) to the cell suspension.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, proceed to Protocol 2 for flow cytometry staining.
Protocol 2: Flow Cytometry Staining of Human PBMCs
2.1. Materials:
-
Treated cells from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)
-
Fixation/Permeabilization buffer (if performing intracellular staining)
-
Flow cytometer
2.2. Procedure:
-
Harvest the cells from the culture plate and transfer to FACS tubes.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells with 1-2 mL of cold PBS. Centrifuge and discard the supernatant.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with 1-2 mL of FACS buffer. Centrifuge and discard the supernatant.
-
Fc Blocking: Resuspend the cell pellet in 100 µL of FACS buffer and add the Fc blocking reagent. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated surface antibodies to the cell suspension. Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 1-2 mL of FACS buffer. Centrifuge and discard the supernatant after each wash.
-
Optional (for intracellular staining): Perform fixation and permeabilization according to the manufacturer's protocol. Then, add intracellular antibodies and incubate. Wash as per the protocol.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure that single-stain controls are prepared for compensation.
Table 2: Suggested Flow Cytometry Panel for Human Immune Cell Phenotyping [6][7]
| Target | Fluorochrome | Cell Population |
| Viability Dye | e.g., Zombie NIR™ | Live/Dead Discrimination |
| CD45 | e.g., AF700 | All Leukocytes |
| CD3 | e.g., PE-Cy7 | T Cells |
| CD4 | e.g., APC | Helper T Cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | e.g., BV421 | B Cells |
| CD56 | e.g., PE | NK Cells |
| CD14 | e.g., FITC | Monocytes |
| CD16 | e.g., APC-R700 | Monocyte subsets, Neutrophils |
| CD15 | e.g., BV605 | Neutrophils |
This is a basic panel. Additional markers for activation (e.g., CD69, HLA-DR), memory (e.g., CD45RO, CCR7), and other immune cell subsets can be included depending on the research question.[6]
Protocol 3: Flow Cytometry Staining of Mouse Splenocytes
The procedure is similar to Protocol 2, with the main difference being the antibody panel.
3.1. Materials:
-
As in Protocol 2, but with mouse-specific reagents.
-
Fc receptor blocking reagent (e.g., Mouse BD Fc Block™)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
Table 3: Suggested Flow Cytometry Panel for Mouse Immune Cell Phenotyping [8][9]
| Target | Fluorochrome | Cell Population |
| Viability Dye | e.g., Zombie NIR™ | Live/Dead Discrimination |
| CD45 | e.g., AF700 | All Leukocytes |
| CD3e | e.g., PE-Cy7 | T Cells |
| CD4 | e.g., APC | Helper T Cells |
| CD8a | e.g., PerCP-Cy5.5 | Cytotoxic T Cells |
| B220 (CD45R) | e.g., BV421 | B Cells |
| NK-1.1 | e.g., PE | NK Cells |
| CD11b | e.g., FITC | Myeloid Cells |
| Ly-6G | e.g., APC-R700 | Neutrophils |
| Ly-6C | e.g., BV605 | Monocyte subsets |
This panel can be expanded to include markers for dendritic cells (CD11c), macrophages (F4/80), and other immune populations as needed.[8]
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Matrix Metalloproteinase-9 Inhibition Reduces Inflammation and Improves Motility in Murine Models of Post-Operative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Circular Relationship between Matrix Metalloproteinase (MMP)-9 and Inflammation following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 50-color phenotyping of the human immune system with in-depth assessment of T cells and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocommerce.ru [biocommerce.ru]
- 8. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]
Application Notes and Protocols for MMP-9 Inhibition in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in remodeling the extracellular matrix (ECM) in the central nervous system (CNS).[1] Its activity is implicated in a wide range of physiological and pathological processes in neurons, including synaptic plasticity, dendritic spine morphology, neuronal development, and neuroinflammation.[1][2][3] Dysregulation of MMP-9 activity has been linked to various neurological disorders, making it a significant therapeutic target.
These application notes provide detailed protocols for the use of Matrix Metalloproteinase-9 (MMP-9) inhibitors in primary neuronal cultures. While the specific inhibitor "MMP-9-IN-3" is not widely documented in scientific literature, this document outlines protocols for well-characterized MMP-9 inhibitors, such as MMP-9 Inhibitor I and SB-3CT , which can be adapted for screening and studying the effects of novel MMP-9 inhibitors.
MMP-9 Signaling in Neurons
MMP-9 is involved in complex signaling pathways that modulate neuronal function. One key pathway involves the interaction with integrin receptors. By cleaving components of the extracellular matrix, such as laminin, MMP-9 can alter integrin signaling, which in turn affects cytoskeletal dynamics and dendritic spine morphology.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of MMP-9 inhibition on synaptic transmission in neuronal cultures.
Table 1: Effect of MMP-9 Inhibitor I on Miniature Excitatory Postsynaptic Currents (mEPSCs) in Hippocampal CA1 Neurons.
| Treatment Condition | mEPSC Frequency (Hz) | mEPSC Amplitude (pA) | Reference |
| Control (DMSO) | 0.58 ± 0.07 | -24.5 ± 1.0 | [4] |
| Carbachol (Cch) | 0.85 ± 0.11 | -25.3 ± 1.6 | [4] |
| MMP-9 Inhibitor I (5 µM) | 0.58 ± 0.07 | -25.8 ± 1.2 | [4] |
| MMP-9 Inhibitor I + Cch | 1.20 ± 0.15 | -23.8 ± 0.6 | [4] |
Table 2: Effect of MMP-9 Inhibitor I on Miniature Inhibitory Postsynaptic Currents (mIPSCs) in Hippocampal CA1 Neurons.
| Treatment Condition | mIPSC Frequency (Hz) | mIPSC Amplitude (pA) | Reference |
| Control (DMSO) | Not reported | -28.4 ± 2.8 | [5] |
| Carbachol (Cch) | 3.57 ± 0.34 | -35.2 ± 2.3 | [5] |
| MMP-9 Inhibitor I + Cch | 2.03 ± 0.20 | -30.3 ± 3.3 | [5] |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures from Rat Embryos
This protocol describes the isolation and culturing of primary hippocampal neurons from E18 rat embryos.[6][7][8][9]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine
-
Laminin
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile dissection tools
Procedure:
-
Coating Culture Plates:
-
Coat culture plates/coverslips with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with 10 µg/mL laminin in PBS for at least 2 hours at 37°C before plating neurons.
-
-
Dissection:
-
Euthanize the pregnant rat according to approved institutional guidelines.
-
Harvest the E18 embryos and place them in ice-cold HBSS.
-
Dissect the hippocampi from the embryonic brains under a dissecting microscope.
-
-
Dissociation:
-
Transfer the dissected hippocampi to a tube containing 0.25% Trypsin-EDTA and incubate for 15 minutes at 37°C.
-
Stop the trypsinization by adding an equal volume of DMEM with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Count the viable cells using a hemocytometer and plate them on the pre-coated dishes at a density of 2.5 x 10^5 cells/cm².
-
-
Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.
-
Continue to replace half of the medium every 3-4 days.
-
Protocol 2: Application of MMP-9 Inhibitors to Primary Neuronal Cultures
This protocol provides a general guideline for treating primary neuronal cultures with MMP-9 inhibitors.
Materials:
-
Primary neuronal cultures (e.g., prepared as in Protocol 1)
-
MMP-9 Inhibitor I (e.g., from Calbiochem) or SB-3CT (e.g., from Enzo Life Sciences)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
Procedure:
-
Stock Solution Preparation:
-
Treatment:
-
On the desired day in vitro (DIV), typically between DIV 7 and DIV 14 for mature cultures, dilute the inhibitor stock solution in pre-warmed culture medium to the final desired concentration.
-
For MMP-9 Inhibitor I , a working concentration of 5 µM has been shown to be effective in organotypic slice cultures and can be used as a starting point for primary cultures.[4]
-
For SB-3CT , while in vitro concentrations are not explicitly detailed in the search results, its in vivo efficacy at brain concentrations above its Ki of 400 nM suggests that a starting range of 1-10 µM in vitro would be appropriate.
-
Replace the existing medium in the culture wells with the medium containing the inhibitor. For control wells, add an equivalent volume of medium containing the same final concentration of DMSO.
-
-
Incubation:
-
Incubate the cultures for the desired period, which can range from a few hours to several days depending on the experiment. For acute effects on signaling, a few hours may be sufficient. For studies on neuronal viability or long-term morphological changes, incubation for 24-72 hours may be necessary.
-
Protocol 3: Assessment of MMP-9 Activity by Gelatin Zymography
This protocol is used to determine the enzymatic activity of MMP-9 in the conditioned medium of neuronal cultures.[14][15][16][17][18]
Materials:
-
Conditioned medium from neuronal cultures
-
SDS-PAGE equipment
-
Gelatin
-
Tris-HCl
-
SDS
-
Triton X-100
-
Coomassie Brilliant Blue R-250
Procedure:
-
Sample Preparation:
-
Collect the conditioned medium from the neuronal cultures.
-
Centrifuge at 500 x g for 10 minutes to remove any cells or debris.
-
Mix the supernatant with non-reducing sample buffer. Do not boil the samples.
-
-
Gel Electrophoresis:
-
Prepare an 8% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Load the samples and run the gel at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2) at 37°C for 24-48 hours.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
Protocol 4: Immunocytochemistry for Neuronal Markers
This protocol is for the visualization of neuronal morphology and specific protein markers.[5][19][20][21]
Materials:
-
Primary neuronal cultures on coverslips
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2, anti-NeuN, anti-MMP-9)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
-
Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of an MMP-9 inhibitor in primary neuronal cultures.
References
- 1. Frontiers | Matrix Metalloproteinase-9 as an Important Contributor to the Pathophysiology of Depression [frontiersin.org]
- 2. Matrix Metalloproteinase-9 regulates neuronal circuit development and excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of Matrix Metalloproteinase 9 Activity Promotes Synaptogenesis in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. researchgate.net [researchgate.net]
- 9. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 10. MMP-9 Inhibitor SB-3CT Attenuates Behavioral Impairments and Hippocampal Loss after Traumatic Brain Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Gelatinase Inhibitor Neuroprotective Agents Cross the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gelatin zymography protocol | Abcam [abcam.com]
- 18. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunocytochemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 20. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 21. protocols.io [protocols.io]
Troubleshooting & Optimization
Mmp-9-IN-3 off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects and other experimental issues when using the matrix metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-3, in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with MMP inhibitors like this compound?
A1: While this compound is designed to be selective for MMP-9, like many small molecule inhibitors, it may exhibit off-target effects. The most common off-target effects for MMP inhibitors stem from a lack of specificity within the large family of MMPs and other metalloproteinases.[1][2] Many MMP inhibitors work by chelating the zinc ion in the enzyme's active site.[1][3][4] This mechanism can lead to the inhibition of other zinc-dependent enzymes, including other MMPs and a disintegrin and metalloproteinases (ADAMs).[4] Such off-target inhibition can lead to unexpected cellular effects, including cytotoxicity, altered cell signaling, and changes in cell morphology unrelated to MMP-9 inhibition.
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see MMP-9 inhibition. Is this normal?
A2: High levels of cytotoxicity are not typically the intended effect of a specific enzyme inhibitor and may indicate off-target activity or other issues. Several factors could be at play:
-
Off-target inhibition: The compound may be inhibiting other essential metalloproteinases, leading to cell death.[1]
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic to your cells.
-
Compound instability: The compound may be degrading into a toxic substance in your culture conditions.
-
Cell line sensitivity: Some cell lines may be particularly sensitive to the compound or its off-target effects.
We recommend performing a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay.
Q3: I've confirmed MMP-9 inhibition with a zymogram, but I'm not seeing the expected biological effect (e.g., reduced cell migration). Why?
A3: This is a common challenge in MMP research. Several biological phenomena could explain this observation:
-
Enzyme compensation: Cells can sometimes compensate for the inhibition of one MMP by upregulating the activity of other MMPs that can perform similar functions.[5] For example, MMP-2 can also degrade type IV collagen, a key component of the basement membrane, and may compensate for the loss of MMP-9 activity.[6]
-
Activation of alternative pathways: Cancer cells are adept at finding alternative pathways to achieve processes like invasion and metastasis. When enzymatic degradation of the extracellular matrix is blocked, cells may switch to a non-proteolytic, amoeboid-like migration that relies on physical force.[5]
-
Complex biological roles of MMP-9: MMP-9 has diverse and sometimes contradictory roles in biology.[7][8] For instance, in some contexts, MMP-9 can generate anti-angiogenic fragments like endostatin, meaning its inhibition could paradoxically promote angiogenesis.[7][8] The net effect of MMP-9 inhibition can therefore be highly context-dependent.
Q4: How can I be sure that the effects I'm seeing are due to MMP-9 inhibition and not off-target effects?
A4: This is a critical question in pharmacological studies. A multi-pronged approach is necessary to build confidence in your results:
-
Use a structurally different MMP-9 inhibitor: If a second, structurally unrelated MMP-9 inhibitor produces the same biological effect, it is less likely that the effect is due to an off-target activity specific to one chemical scaffold.
-
Genetic knockdown/knockout: The most rigorous control is to use genetic approaches like siRNA or shRNA to specifically reduce MMP-9 expression.[9][10] If the phenotype of MMP-9 knockdown cells matches the phenotype of cells treated with this compound, it strongly suggests the effect is on-target.[9]
-
Rescue experiment: In MMP-9 knockdown cells, the addition of this compound should not produce any further effect on the phenotype of interest.
-
Measure the activity of other MMPs: Profile the activity of other MMPs in your cell model to see if this compound is inhibiting them at the concentrations used.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Changes in Morphology
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cytotoxicity of this compound | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a dose-response of this compound. | Determine the IC50 for cytotoxicity and identify a non-toxic working concentration. |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for the highest dose of this compound. | No significant cell death or morphological changes should be observed in the vehicle control. |
| Off-Target Effects | Compare the phenotype of this compound treated cells with that of cells where MMP-9 has been knocked down using siRNA. | If the phenotypes differ, it suggests off-target effects are contributing to the observed cytotoxicity or morphological changes. |
Problem 2: No Effect on Biological Endpoint Despite Confirmed MMP-9 Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| MMP Compensation | Profile the expression and activity of other key MMPs (e.g., MMP-2, MMP-14) in your cell model after treatment with this compound. | An upregulation of other MMPs may be observed, suggesting a compensatory mechanism. |
| Incorrect Assay for Biological Endpoint | Ensure your assay (e.g., migration, invasion) is optimized and that your cells are capable of the process you are measuring. | Positive and negative controls for the biological assay should behave as expected. |
| Cell Line Specificity | Test the effect of this compound on a different cell line known to be dependent on MMP-9 for the biological process of interest. | A positive result in another cell line would suggest the initial cell line has unique resistance mechanisms. |
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound. Researchers should generate similar data for their specific experimental conditions.
Table 1: Hypothetical Inhibitory Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. MMP-9 |
| MMP-9 | 10 | 1 |
| MMP-2 | 250 | 25 |
| MMP-1 | >10,000 | >1000 |
| MMP-3 | 800 | 80 |
| MMP-7 | >10,000 | >1000 |
| MMP-8 | 500 | 50 |
| MMP-13 | 1,200 | 120 |
| ADAM10 | >10,000 | >1000 |
| ADAM17 | >10,000 | >1000 |
This data is for illustrative purposes only.
Experimental Protocols
Gelatin Zymography for MMP-9 and MMP-2 Activity
-
Sample Preparation: Culture cells in serum-free media for 24-48 hours. Collect the conditioned media and centrifuge to remove cellular debris. Determine the protein concentration of the supernatant.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel containing gelatin (typically 1 mg/mL). Run the gel under non-reducing conditions.
-
Enzyme Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.
-
Enzyme Incubation: Incubate the gel in a developing buffer (e.g., containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 16-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. Pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 will appear at different molecular weights.
siRNA-Mediated Knockdown of MMP-9
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Prepare a mixture of MMP-9 specific siRNA and a lipid-based transfection reagent in serum-free media according to the manufacturer's protocol. Add the transfection complex to the cells. A non-targeting siRNA should be used as a negative control.
-
Incubation: Incubate the cells with the transfection complex for 4-6 hours, then replace the media with complete growth media.
-
Assay: After 48-72 hours post-transfection, cells can be harvested for analysis of MMP-9 knockdown by qPCR or Western blot, and the conditioned media can be analyzed by zymography. The cells can also be used in functional assays (e.g., migration, invasion).
Visualizations
Caption: A workflow for troubleshooting unexpected cytotoxicity.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition [mdpi.com]
- 3. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Once-Promising Cancer Drugs Failed | Duke Today [today.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. Novel MMP-9 Substrates in Cancer Cells Revealed by a Label-free Quantitative Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Endogenous Matrix Metalloproteinase (MMP)-3 and MMP-9 Promote the Differentiation and Migration of Adult Neural Progenitor Cells in Response to Chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix metalloproteinase 9 is a distal-less 3 target-gene in placental trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MMP-9 Inhibitor Concentration for Maximum Inhibition
Disclaimer: The designation "MMP-9-IN-3" does not correspond to a widely documented or commercially available specific inhibitor. This guide has been developed using data from representative potent and selective MMP-9 inhibitors to provide a comprehensive resource for researchers working with this class of molecules. The principles and protocols outlined here are generally applicable but should be adapted based on the specific inhibitor's properties.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for potent, selective MMP-9 inhibitors?
A1: Most small molecule inhibitors of Matrix Metalloproteinase-9 (MMP-9) are designed to target the enzyme's catalytic activity. They typically work by chelating the zinc ion (Zn²⁺) located at the active site of the enzyme.[1] This zinc ion is essential for the proteolytic function of MMP-9.[1] By binding to this ion, the inhibitor blocks the enzyme's ability to cleave its substrates, such as collagen and gelatin, thereby inhibiting its biological activity. Some newer inhibitors may function through alternative mechanisms, such as allosteric inhibition, which involves binding to a site other than the active site to prevent the activation of the proenzyme (pro-MMP-9) into its active form.[2]
Q2: How should I prepare and store stock solutions of an MMP-9 inhibitor?
A2: Most synthetic MMP-9 inhibitors are hydrophobic and have poor water solubility. Therefore, they are typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 6 months when stored at -20°C.[3]
Q3: What is a good starting concentration for my cell culture experiments?
A3: A common starting point for in vitro cell-based assays is to use a concentration that is 100 to 1000 times the inhibitor's IC50 or Ki value. For an inhibitor with an IC50 of 5 nM, a starting concentration range of 0.5 µM to 5 µM would be appropriate for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How stable are MMP-9 inhibitors in cell culture medium?
A4: The stability of inhibitors in aqueous solutions like cell culture medium can vary. It is advisable to prepare fresh dilutions from the frozen stock solution for each experiment. If long-term experiments are planned, the stability of the specific inhibitor in your culture medium at 37°C should be determined, or the medium containing the inhibitor should be replaced periodically (e.g., every 24-48 hours).
Q5: How selective are these inhibitors for MMP-9 over other MMPs?
A5: The selectivity of MMP inhibitors varies greatly. While some are broad-spectrum, others are designed to be highly selective for specific MMPs. For example, an inhibitor with an IC50 of 5 nM for MMP-9 might have an IC50 of over 1 µM for MMP-1, indicating high selectivity.[3] It is essential to consult the manufacturer's datasheet for selectivity data against a panel of other MMPs to understand potential off-target effects.
Troubleshooting Guide
Q1: I'm not observing any inhibition of MMP-9 activity in my experiment. What could be the issue?
A1: Several factors could contribute to a lack of inhibitory effect:
-
Inhibitor Concentration: The concentration of the inhibitor may be too low to be effective. It's recommended to perform a dose-response curve to find the optimal concentration.
-
Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. Ensure that stock solutions are stored correctly and that freeze-thaw cycles are minimized.
-
High Protein Concentration in Assay: If your assay contains a high concentration of serum or other proteins, the inhibitor may bind non-specifically to these proteins, reducing its effective concentration.
-
Assay Sensitivity: Your MMP-9 activity assay may not be sensitive enough to detect subtle changes in activity. Consider using a more sensitive method, such as a fluorogenic substrate-based assay.
-
MMP-9 Activation State: MMP-9 is secreted as an inactive zymogen (pro-MMP-9) and requires activation.[1][4] Ensure that the MMP-9 in your system is in its active form.
Q2: I'm seeing signs of cytotoxicity in my cell cultures after adding the inhibitor. What can I do?
A2: Cytotoxicity can be a concern with small molecule inhibitors. Here are some steps to mitigate it:
-
Perform a Toxicity Assay: First, determine the maximum non-toxic concentration of the inhibitor for your specific cell line using a cell viability assay (e.g., MTT or LDH assay).
-
Reduce Inhibitor Concentration: If the current concentration is toxic, try lowering it while still aiming for a concentration that is effective for MMP-9 inhibition.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically below 0.1%). Run a vehicle control (medium with the same amount of solvent but no inhibitor) to check for solvent-induced toxicity.
-
Consider Off-Target Effects: At higher concentrations, the inhibitor may have off-target effects. If toxicity persists at effective concentrations, you may need to consider a different, more specific inhibitor.
Q3: The inhibitor precipitated when I added it to my cell culture medium. How can I resolve this?
A3: Precipitation is a common issue with hydrophobic compounds.
-
Pre-dilute the Stock Solution: Instead of adding the highly concentrated stock solution directly to the medium, first, make an intermediate dilution in a small volume of medium or a suitable buffer. Then, add this intermediate dilution to the final volume.
-
Vortex While Adding: When adding the inhibitor to the medium, vortex or gently mix the medium to ensure rapid and even dispersion.
-
Check Final Concentration: The final concentration of the inhibitor may be above its solubility limit in the aqueous medium. You may need to work at a lower concentration.
Quantitative Data Summary
The following table presents a comparison of the half-maximal inhibitory concentrations (IC50) for a representative selective MMP-9 inhibitor and a broad-spectrum MMP inhibitor, illustrating the concept of selectivity.
| Inhibitor | MMP-9 IC50 | MMP-1 IC50 | MMP-13 IC50 | Selectivity Profile |
| MMP-9 Inhibitor I | 5 nM[3] | 1.05 µM[3] | 113 nM[3] | Highly selective for MMP-9 |
| Ilomastat (GM6001) | 0.5 nM[5] | 1.5 nM[5] | Not Reported | Broad-spectrum |
Experimental Protocols
Protocol: Determining the Optimal Concentration of an MMP-9 Inhibitor in a Cell-Based Assay
This protocol outlines a general method for determining the optimal concentration of an MMP-9 inhibitor using a human fibrosarcoma cell line (e.g., HT-1080), which is known to express MMP-9.
1. Materials:
-
HT-1080 cell line (or other MMP-9 expressing cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
MMP-9 Inhibitor and vehicle (e.g., DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate MMP-9 expression (optional)
-
Phosphate-buffered saline (PBS)
-
Reagents for your chosen MMP-9 activity assay (e.g., gelatin zymography or a commercial MMP-9 activity assay kit)
2. Cell Culture and Treatment:
-
Seed HT-1080 cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of the experiment.
-
Once the cells reach the desired confluency, wash them twice with sterile PBS.
-
Replace the complete medium with serum-free medium. Serum contains natural MMP inhibitors (TIMPs), which can interfere with the assay.
-
(Optional) If MMP-9 expression is low in your cell line, you can stimulate the cells with an agent like PMA (e.g., 10-100 ng/mL) for a few hours before adding the inhibitor.
-
Prepare serial dilutions of the MMP-9 inhibitor in serum-free medium to achieve a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 5 µM, 10 µM).
-
Include a "vehicle control" (serum-free medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no treatment" control.
-
Add the prepared media with the different inhibitor concentrations and controls to the respective wells.
-
Incubate the cells for a suitable duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
3. Assessment of MMP-9 Activity (Example: Gelatin Zymography):
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the collected medium to pellet any cells or debris.
-
Determine the protein concentration of each sample to ensure equal loading.
-
Mix an equal amount of protein from each sample with non-reducing sample buffer. Do not boil the samples, as this will denature the enzyme.
-
Load the samples onto a polyacrylamide gel co-polymerized with gelatin (e.g., 0.1% gelatin).
-
Perform electrophoresis at a low temperature (e.g., 4°C) to prevent enzyme activation during the run.
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the MMP-9 to renature.
-
Incubate the gel in a developing buffer (containing CaCl₂ and ZnCl₂) at 37°C for 12-24 hours. During this time, the active MMP-9 will digest the gelatin in the gel.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Clear bands will appear against a blue background at the molecular weight corresponding to MMP-9 (pro-MMP-9 at ~92 kDa and active MMP-9 at ~82 kDa), indicating gelatinolytic activity. The intensity of these bands will decrease with increasing concentrations of an effective inhibitor.
-
Quantify the band intensities using densitometry software to determine the concentration at which maximum inhibition is achieved.
Visualizations
Caption: Simplified signaling pathway for MMP-9 activation and inhibition.
Caption: Experimental workflow for optimizing inhibitor concentration.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP-9 Inhibitor I [sigmaaldrich.com]
- 4. MMP9 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting MMP-9 Inhibition Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with MMP-9 inhibitors, particularly when the expected inhibitory effect of a compound, such as MMP-9-IN-3, is not observed.
Frequently Asked Questions (FAQs)
Q1: What is MMP-9 and why is it a therapeutic target?
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent enzyme that plays a critical role in the degradation of the extracellular matrix (ECM).[1][2] Under normal physiological conditions, MMP-9 is involved in processes such as embryonic development, tissue remodeling, and wound healing.[3][4][5][6] However, its dysregulation and overexpression are implicated in various pathologies, including cancer metastasis, inflammation, and neurodegenerative diseases, making it a significant target for therapeutic intervention.[4][7][8]
Q2: How do MMP-9 inhibitors generally work?
Most small molecule inhibitors of MMP-9 are designed to chelate the catalytic zinc ion in the enzyme's active site.[4] This interaction prevents the binding of the natural substrate and inhibits the enzyme's proteolytic activity. Other inhibitory mechanisms include targeting exosites (secondary binding sites) to allosterically modulate enzyme function or prevent zymogen activation.[7]
Q3: My MMP-9 inhibitor, this compound, is not showing any inhibitory effect. What are the possible reasons?
Several factors could contribute to the lack of an observed inhibitory effect. These can be broadly categorized into issues with the inhibitor itself, the enzyme, the assay conditions, or the experimental protocol. The troubleshooting guide below will walk you through a systematic approach to identify the root cause of the problem.
Troubleshooting Guide: No Inhibitory Effect Observed
This guide is designed to help you systematically troubleshoot experiments where this compound or another MMP-9 inhibitor fails to produce the expected inhibitory effect.
Step 1: Verify the Integrity and Handling of the Inhibitor
Question: Could the inhibitor itself be the problem?
| Potential Issue | Troubleshooting Action | Rationale |
| Incorrect Concentration | Double-check all calculations for serial dilutions and stock solutions. If possible, verify the concentration using a spectrophotometer if the compound has a known extinction coefficient. | A simple miscalculation can lead to a final concentration that is too low to elicit an inhibitory effect. |
| Poor Solubility | Visually inspect the inhibitor stock solution for any precipitate. Consult the manufacturer's datasheet for solubility information. If information for this compound is unavailable, refer to the properties of other known MMP-9 inhibitors for guidance on appropriate solvents. Many inhibitors are soluble in DMSO.[9][10][11] | If the inhibitor is not fully dissolved, its effective concentration in the assay will be lower than calculated. |
| Degradation | Review the storage conditions of the inhibitor. Most inhibitors should be stored at -20°C or -80°C as a powder or in an appropriate solvent.[9][10][12] Avoid repeated freeze-thaw cycles.[9][10][13] | Improper storage can lead to the chemical degradation of the inhibitor, rendering it inactive. |
| Chemical Incompatibility | Ensure the solvent used to dissolve the inhibitor (e.g., DMSO) is compatible with the assay and present at a final concentration that does not affect enzyme activity (typically ≤1%).[13][14] | High concentrations of certain solvents can denature the enzyme or interfere with the assay components. |
Step 2: Assess the Activity of the MMP-9 Enzyme
Question: Is the MMP-9 enzyme active and in the correct form?
| Potential Issue | Troubleshooting Action | Rationale |
| Inactive Enzyme | Run a positive control experiment with a known, commercially available MMP-9 inhibitor (e.g., NNGH, SB-3CT) to confirm that the enzyme is active and can be inhibited.[15][16] Also, run a control with active MMP-9 and substrate without any inhibitor to establish a baseline activity. | This will help determine if the issue lies with your specific inhibitor or the enzyme itself. |
| Incorrect Enzyme Form | MMP-9 is often produced as an inactive zymogen (pro-MMP-9) and requires activation.[2][3][8] Confirm whether you are using the active form of the enzyme or if it requires pre-activation with agents like p-aminophenylmercuric acetate (APMA) or trypsin.[17][18][19] | The inhibitor may not bind to the inactive pro-form of the enzyme. |
| Enzyme Degradation | Ensure the enzyme has been stored correctly, typically at -70°C or -80°C in appropriate buffers.[20] Avoid repeated freeze-thaw cycles. | MMP-9 is a protein and can lose activity if not handled and stored properly. |
Step 3: Evaluate the Experimental Assay and Conditions
Question: Are the assay conditions optimal for inhibition?
| Potential Issue | Troubleshooting Action | Rationale |
| Incorrect Assay Buffer | Verify the composition of your assay buffer. MMP-9 activity is dependent on Ca2+ and Zn2+ ions.[2][21] Ensure these are present in the buffer at the correct concentrations. The pH should be near neutral for optimal activity.[14] | The absence of essential cofactors will result in low or no enzyme activity, making it impossible to measure inhibition. |
| Sub-optimal Temperature | Ensure the assay is performed at the recommended temperature, typically 37°C.[15][22] | Enzyme activity is highly dependent on temperature. |
| Inappropriate Substrate Concentration | If the inhibitor is competitive, a very high substrate concentration may overcome its effect. Consider performing the assay with varying substrate concentrations. | The kinetics of inhibition can be influenced by the substrate concentration. |
| Interference with Assay Signal | If using a fluorometric or colorimetric assay, check if the inhibitor compound itself absorbs light or fluoresces at the excitation/emission wavelengths used, which could mask an inhibitory effect. Run a control with the inhibitor in the assay buffer without the enzyme. | Compound interference can lead to false-negative results. |
Data Presentation: Properties of Common MMP-9 Inhibitors
| Inhibitor | Type | IC50 for MMP-9 | Solubility | Storage |
| NNGH | Broad-spectrum MMP inhibitor | ~1.3 µM[22] | DMSO | -20°C |
| SB-3CT | Selective MMP-2/MMP-9 inhibitor | Potent inhibitor | Poorly water-soluble[16] | -20°C |
| MMP-2/MMP-9 Inhibitor III | Cyclic peptide inhibitor | 10-20 µM[12] | DMSO | -20°C (powder), -80°C (in DMSO)[12] |
| MMP-9-IN-1 | Selective PEX domain inhibitor | Kd = 2.1 µM[11] | DMSO (74 mg/mL)[11] | -20°C (powder), -80°C (in solvent)[11] |
| MMP-9-IN-9 | Selective inhibitor | 5 nM[9] | DMSO (100 mg/mL)[9] | -20°C (powder), -80°C (in solvent)[9] |
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-9 Activity
Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-9.[1][23]
Materials:
-
Conditioned cell culture media or tissue lysates
-
Non-reducing sample buffer
-
Polyacrylamide gels containing 0.1% gelatin
-
Washing buffer (e.g., 2.5% Triton X-100 in Tris buffer)
-
Incubation buffer (e.g., Tris buffer with CaCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare samples by mixing with a non-reducing sample buffer. Do not heat the samples.
-
Load samples onto a polyacrylamide gel containing gelatin.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in the incubation buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMP-9.
Protocol 2: Fluorometric MMP-9 Inhibitor Screening Assay
This assay measures MMP-9 activity by the cleavage of a quenched fluorogenic substrate.[15][24][25][26]
Materials:
-
Active MMP-9 enzyme
-
MMP-9 fluorogenic substrate
-
Assay buffer (containing Tris, CaCl2, NaCl)
-
This compound (or other test inhibitor)
-
Known MMP-9 inhibitor (positive control, e.g., NNGH)
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of the test inhibitor and positive control at various concentrations in assay buffer.
-
In a 96-well plate, add the assay buffer, active MMP-9 enzyme, and the inhibitor solutions (test compound, positive control, or vehicle control).
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MMP-9 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode (e.g., every 1-5 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm or 490/520 nm, depending on the substrate).[15][24]
-
Calculate the rate of substrate cleavage (increase in fluorescence over time). The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control.
Visualizations
Caption: Simplified MMP-9 signaling and activation pathway.
Caption: Experimental workflow for an MMP-9 inhibitor screening assay.
Caption: Decision tree for troubleshooting lack of MMP-9 inhibition.
References
- 1. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP9 Recombinant Monoclonal Antibody (JA80-73) (MA5-32705) [thermofisher.com]
- 6. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. MMP-2/MMP-9 Inhibitor III Datasheet DC Chemicals [dcchemicals.com]
- 13. biozyme-inc.com [biozyme-inc.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. abcam.com [abcam.com]
- 16. Water-Soluble MMP-9 Inhibitor Reduces Lesion Volume after Severe Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MMP-9,活化,人,重组 | Sigma-Aldrich [sigmaaldrich.com]
- 21. biovendor.com [biovendor.com]
- 22. abcam.com [abcam.com]
- 23. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creativebiomart.net [creativebiomart.net]
- 25. assaygenie.com [assaygenie.com]
- 26. 2.2. Detection of MMP9 Activity via Fluorescence Assay [bio-protocol.org]
Technical Support Center: Troubleshooting MMP-9 Inhibitor Stock Solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of MMP-9 inhibitors in stock solutions. Given that many small molecule inhibitors are hydrophobic, issues with solubility are common. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and usability of their compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my MMP-9 inhibitor precipitating out of its stock solution?
Precipitation of small molecule inhibitors from stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), can occur for several reasons:
-
Exceeding Solubility Limits: The concentration of the inhibitor may be higher than its solubility limit in DMSO, especially at lower temperatures.
-
Water Absorption by DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[1][2][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote precipitation, a process that can be exacerbated by the presence of absorbed water.[1][3]
-
Low Temperature Storage: While low temperatures are generally recommended for long-term stability, some compounds may be less soluble at -20°C or -80°C and can precipitate out of solution over time.
-
Compound Instability: The compound itself may degrade over time, and the degradation products may be less soluble.
Q2: What is the best solvent for my MMP-9 inhibitor?
For most non-peptide, small molecule inhibitors, DMSO is the solvent of choice due to its excellent solubilizing capacity for a wide range of organic compounds.[4] However, it's crucial to use a high-purity, anhydrous grade of DMSO to minimize water absorption.[1][4] If your compound is insoluble in DMSO, other organic solvents like ethanol, DMF, or NMP could be considered, but their compatibility with your specific assay must be verified.
Q3: How can I prevent my inhibitor from precipitating when I dilute it into an aqueous buffer for my experiment?
This is a common issue known as "crashing out." To prevent this:
-
Stepwise Dilution: Perform serial dilutions of your high-concentration DMSO stock in DMSO first to a lower concentration before the final dilution into your aqueous buffer.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically less than 0.5%, to avoid solvent effects on your biological assay.[5] Some assays can tolerate up to 1% DMSO, but this should be validated.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.
-
Use of Co-solvents or Surfactants: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent (e.g., PEG400) or a surfactant (e.g., Tween 80) to the aqueous buffer can help maintain the solubility of the compound.[6]
Q4: What are the best practices for storing my MMP-9 inhibitor stock solutions?
Proper storage is critical for maintaining the integrity of your inhibitor.[7]
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[5][6]
-
Storage Temperature: For long-term storage, -80°C is generally recommended for solutions.[5][6] For short-term storage (up to one month), -20°C is often sufficient.[5][6] Store the solid, powdered form of the compound at -20°C for up to 3 years.[2][5]
-
Inert Atmosphere: For particularly sensitive compounds, storing aliquots under an inert gas like argon or nitrogen can prevent degradation due to oxidation.[8]
-
Light Protection: Store solutions in amber vials or in the dark to prevent photodegradation.[1]
-
Container Sealing: Ensure vials are tightly sealed to prevent solvent evaporation and moisture absorption.
Troubleshooting Guide: MMP-9-IN-3 Precipitation
This guide addresses the specific issue of an inhibitor, which we will refer to as this compound (a hypothetical but representative small molecule inhibitor), precipitating from its stock solution.
Problem: I've prepared a 10 mM stock solution of this compound in DMSO, and after storing it at -20°C, I see a precipitate.
Below is a step-by-step troubleshooting workflow:
Quantitative Data Summary
The following table provides hypothetical, yet realistic, physicochemical and solubility data for a typical selective MMP-9 inhibitor.
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Typical for small molecule inhibitors. |
| LogP | 4.2 | Indicates high hydrophobicity. |
| Solubility in DMSO | ≥ 25 mg/mL (~55 mM) | Solubility is generally high in pure, anhydrous DMSO. |
| Solubility in Ethanol | ~5 mg/mL (~11 mM) | Lower than DMSO, but a potential alternative. |
| Aqueous Solubility | <1 µg/mL | Very low solubility in aqueous buffers, necessitating an organic solvent for stock preparation. |
| Recommended Stock Conc. | 1-10 mM in anhydrous DMSO | Higher concentrations increase the risk of precipitation, especially with any water contamination or upon freezing.[9] |
| Storage (Solid) | -20°C for up to 3 years | Protect from light and moisture.[2][5] |
| Storage (Solution) | -80°C for up to 6 months (aliquoted) | Aliquoting is critical to avoid freeze-thaw cycles.[5][6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a Hydrophobic MMP-9 Inhibitor
Materials:
-
MMP-9 inhibitor (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening the vial of the inhibitor, centrifuge it briefly to ensure all the powder is at the bottom.[5]
-
Weighing the Compound: Accurately weigh out the desired amount of the inhibitor. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 450.5 g/mol , you would need 4.505 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed inhibitor. It is good practice to add about 80% of the final volume first to aid dissolution.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.[2] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Final Volume Adjustment: Once fully dissolved, add the remaining DMSO to reach the final desired volume.
-
Aliquoting: Immediately dispense the stock solution into single-use, sterile, amber vials.[5] The volume of the aliquots should be based on your typical experimental needs to avoid having to thaw and re-freeze a large volume.
-
Storage: Tightly seal the aliquots and store them at -80°C for long-term storage.[6]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. spod-technology.com [spod-technology.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. ziath.com [ziath.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. captivatebio.com [captivatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mmp-9-IN-3 In Vivo Studies
Disclaimer: Specific in vivo degradation and half-life data for Mmp-9-IN-3 are not publicly available at this time. This guide provides general troubleshooting advice and standardized protocols applicable to the in vivo study of small molecule inhibitors targeting Matrix Metalloproteinase-9 (MMP-9).
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo half-life of a small molecule inhibitor like this compound?
A1: The in vivo half-life of small molecule inhibitors can vary widely, from minutes to hours, depending on their chemical structure, metabolic stability, and clearance rate.[1][2][3][4] Predicting the exact half-life without experimental data is challenging. It is crucial to perform pharmacokinetic studies to determine this parameter for your specific experimental conditions.
Q2: How is the degradation of this compound likely to occur in vivo?
A2: Small molecule inhibitors like this compound are typically cleared from the body through metabolic degradation, primarily in the liver, followed by excretion via the kidneys or bile.[2] The specific metabolic pathways will depend on the inhibitor's chemical structure.
Q3: What are the common challenges when studying the in vivo efficacy of an MMP-9 inhibitor?
A3: Common challenges include:
-
Poor bioavailability: The compound may not be well absorbed into the bloodstream.
-
Rapid metabolism/clearance: The compound may be cleared from the body too quickly to exert a therapeutic effect.[5]
-
Off-target effects: The inhibitor may interact with other metalloproteinases or proteins, leading to unexpected side effects.
-
Difficulty in measuring target engagement: It can be challenging to confirm that the inhibitor is reaching and binding to MMP-9 in the target tissue.
Q4: How does this compound inhibit MMP-9?
A4: While the precise mechanism for this compound is not detailed in the available literature, small molecule MMP-9 inhibitors generally function by binding to the active site of the enzyme.[6] MMP-9 is a zinc-dependent endopeptidase, and these inhibitors often chelate the zinc ion essential for its catalytic activity, thereby inactivating the enzyme.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable therapeutic effect in animal models. | 1. Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. 2. Poor Pharmacokinetics: The inhibitor may have low bioavailability or a very short half-life.[1][2][3][4] 3. Ineffective Route of Administration: The chosen route (e.g., oral, IV) may not be optimal for this compound. | 1. Dose-Ranging Study: Perform a dose-escalation study to identify an effective dose. 2. Pharmacokinetic Analysis: Determine the Cmax, Tmax, and half-life of the compound in plasma and target tissue.[1][2][3][4] 3. Optimize Administration Route: Test different routes of administration to improve bioavailability. |
| High toxicity or unexpected side effects observed. | 1. Off-Target Effects: The inhibitor may be binding to other proteins. 2. Metabolite Toxicity: A metabolite of the compound could be toxic. | 1. Selectivity Profiling: Test the inhibitor against a panel of related and unrelated proteins to assess its specificity. 2. Metabolite Identification and Profiling: Identify the major metabolites and assess their biological activity and toxicity. |
| Difficulty in correlating pharmacokinetic data with pharmacodynamic effects. | 1. Complex Biological System: The relationship between plasma concentration and target inhibition in a specific tissue may not be linear. 2. Delayed Onset of Action: The therapeutic effect may take time to become apparent after target engagement. | 1. Tissue-Specific Pharmacokinetics: Measure the concentration of the inhibitor directly in the target tissue. 2. Time-Course Pharmacodynamic Studies: Measure biomarkers of MMP-9 activity at multiple time points after inhibitor administration. |
Experimental Protocols
Protocol 1: Determination of In Vivo Half-Life of a Small Molecule Inhibitor
This protocol outlines a general method for determining the in vivo half-life of a small molecule inhibitor in a mouse model.
Materials:
-
This compound or other small molecule inhibitor
-
Appropriate vehicle for dissolving the inhibitor
-
Experimental animals (e.g., mice)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical instrument for quantifying the inhibitor in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of the inhibitor to a cohort of animals via the desired route (e.g., intravenous, oral).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of the inhibitor versus time on a semi-logarithmic scale. The time it takes for the plasma concentration to decrease by half is the elimination half-life (t½).[1][2][3][4]
Protocol 2: Assessing In Vivo Degradation and Target Engagement
This protocol provides a general workflow to assess the degradation of the target protein as an indicator of drug efficacy.
Materials:
-
This compound or other small molecule inhibitor
-
Experimental animals
-
Tissue homogenization buffer
-
Protein extraction reagents
-
Western blotting or ELISA reagents specific for MMP-9
Procedure:
-
Treatment: Treat animals with the inhibitor or vehicle control for the desired duration.
-
Tissue Harvest: At the end of the treatment period, euthanize the animals and harvest the target tissues.
-
Protein Extraction: Homogenize the tissues and extract total protein.
-
Quantification of MMP-9:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for MMP-9 to visualize changes in protein levels.
-
ELISA: Use a commercially available ELISA kit to quantify the concentration of MMP-9 in the tissue lysates.
-
-
Data Analysis: Compare the levels of MMP-9 in the inhibitor-treated group to the vehicle-treated group to determine if the inhibitor leads to a reduction in MMP-9 levels, which could be an indirect measure of its effect on the MMP-9 pathway.
Signaling Pathways and Experimental Workflows
MMP-9 is involved in the degradation of the extracellular matrix and plays a role in various signaling pathways related to inflammation, cell migration, and tissue remodeling.[7][8][9][10] Inhibiting MMP-9 can modulate these pathways.
Caption: General signaling pathway modulated by MMP-9 inhibition.
Caption: Workflow for in vivo analysis of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. MMP9 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CNS Delivery of Selective MMP-9 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the delivery of selective Matrix Metalloproteinase-9 (MMP-9) inhibitors to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
1. What are the primary challenges in delivering a selective MMP-9 inhibitor to the CNS?
The principal obstacle is the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[1][2] Key challenges include:
-
Low BBB Permeability: The tight junctions of the BBB restrict the passage of many molecules.[2]
-
Efflux Pumps: P-glycoprotein (P-gp) and other efflux transporters actively pump drugs out of the brain.
-
Plasma Protein Binding: High binding of the inhibitor to plasma proteins can reduce the free fraction available to cross the BBB.
-
Metabolic Instability: The inhibitor may be metabolized in the periphery or at the BBB itself.
2. Why is targeting MMP-9 in the CNS important for my research?
MMP-9 is a zinc-dependent endopeptidase involved in the breakdown of the extracellular matrix.[3][4] In the CNS, dysregulated MMP-9 activity is implicated in various pathological processes, including:
-
Neuroinflammation: MMP-9 contributes to the breakdown of the BBB, allowing inflammatory cells to enter the brain.[1][5]
-
Synaptic Plasticity and Neurodegeneration: Abnormal MMP-9 activity is linked to conditions like stroke and neurodegenerative diseases.[6][7]
-
Tumor Invasion and Metastasis: MMP-9 plays a role in the progression of brain tumors.[8][9][10]
3. What are the critical physicochemical properties for a CNS-penetrant MMP-9 inhibitor?
For optimal CNS penetration, a small molecule inhibitor should ideally possess:
-
Low Molecular Weight: Generally, a molecular weight under 450 Da is preferred.
-
Moderate Lipophilicity: A calculated LogP of less than 3 is often cited as a target.
-
Low Number of Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds can improve BBB permeability.
-
Low Polar Surface Area: A smaller polar surface area is generally associated with better CNS penetration.
4. What in vitro models can I use to assess the BBB penetration of my MMP-9 inhibitor?
Several in vitro models can provide initial screening data:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This high-throughput assay predicts passive diffusion across the BBB.
-
Cell-Based Models: Co-culture models of brain endothelial cells with astrocytes and pericytes can mimic the BBB. These models allow for the measurement of transendothelial electrical resistance (TEER) to assess barrier integrity.
-
MDR1-MDCKII Assay: This assay helps determine if your compound is a substrate for the P-gp efflux pump.
5. What are the standard in vivo methods to confirm CNS delivery of my inhibitor?
In vivo studies in animal models are crucial to confirm CNS penetration and determine pharmacokinetic parameters. Key methods include:
-
Brain-to-Plasma Ratio (LogBB): This measures the total concentration of the drug in the brain relative to the plasma at a specific time point.
-
Cerebrospinal Fluid (CSF) Sampling: Measuring drug concentration in the CSF can provide an estimate of the unbound drug concentration in the brain.
-
Microdialysis: This technique directly measures the unbound drug concentration in the brain interstitial fluid, which is considered the gold standard.
-
Biodistribution Studies: These studies determine the concentration of the inhibitor in various organs, including the brain, over time.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Ratio (LogBB < 0.1)
Possible Causes:
-
High plasma protein binding.
-
Low passive permeability.
-
High efflux by transporters like P-gp.
Troubleshooting Steps:
-
Assess Plasma Protein Binding:
-
Experiment: Perform equilibrium dialysis to determine the fraction of unbound drug in plasma (fu,plasma).
-
Desired Outcome: A higher fu,plasma is desirable for better CNS penetration.
-
-
Evaluate Passive Permeability:
-
Experiment: Use the PAMPA-BBB assay.
-
Desired Outcome: Higher permeability in the PAMPA assay suggests better potential for passive diffusion. If permeability is low, consider chemical modifications to the inhibitor to increase lipophilicity (while staying within the optimal range).
-
-
Investigate Efflux Liability:
-
Experiment: Conduct an in vitro transporter assay using MDR1-MDCKII cells.
-
Desired Outcome: A low efflux ratio indicates that the compound is not a significant substrate for P-gp. If the efflux ratio is high, consider co-administration with a P-gp inhibitor in preclinical models to confirm efflux in vivo.
-
Issue 2: In vitro BBB model shows good permeability, but in vivo CNS exposure is low.
Possible Causes:
-
Rapid in vivo metabolism.
-
In vivo efflux not captured by the in vitro model.
-
Instability of the compound in plasma.
Troubleshooting Steps:
-
Assess Metabolic Stability:
-
Experiment: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes.
-
Desired Outcome: High metabolic stability. If the compound is rapidly metabolized, chemical modifications to block metabolic sites may be necessary.
-
-
Re-evaluate Efflux in vivo:
-
Experiment: Conduct an in vivo study in P-gp knockout mice and compare the brain concentrations to wild-type mice.
-
Desired Outcome: A significantly higher brain concentration in knockout mice confirms P-gp mediated efflux in vivo.
-
-
Check Plasma Stability:
-
Experiment: Incubate the inhibitor in plasma at 37°C and measure its concentration over time.
-
Desired Outcome: The compound should be stable in plasma for a duration relevant to the planned in vivo studies.
-
Data Presentation
Table 1: Key Parameters for Assessing CNS Drug Delivery
| Parameter | Description | In Vitro Assay | In Vivo Assay | Desired Value (General Guideline) |
| fu,plasma | Fraction of unbound drug in plasma | Equilibrium Dialysis | - | > 0.01 (1%) |
| Pe | Effective Permeability | PAMPA-BBB | - | > 4 x 10-6 cm/s |
| Efflux Ratio | Ratio of basal-to-apical vs. apical-to-basal permeability | MDR1-MDCKII Assay | - | < 2-3 |
| LogBB | Brain-to-Plasma Ratio | - | Brain and plasma concentration measurement | > 0.3 |
| Kp,uu | Unbound Brain-to-Unbound Plasma Ratio | - | Microdialysis | ~ 1 (for passive diffusion) |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
-
Preparation: A filter plate is coated with a lipid mixture mimicking the BBB.
-
Donor Compartment: The MMP-9 inhibitor is dissolved in a buffer solution and added to the donor wells.
-
Acceptor Compartment: A buffer solution is added to the acceptor wells.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: The concentration of the inhibitor is measured in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.
Protocol 2: In Vivo Brain-to-Plasma Ratio (LogBB) Determination
-
Animal Model: Use a suitable animal model (e.g., mice or rats).
-
Administration: Administer the MMP-9 inhibitor via the intended clinical route (e.g., intravenous or oral).
-
Time Points: Select appropriate time points for sample collection based on the expected pharmacokinetics of the compound.
-
Sample Collection: At each time point, collect blood and brain tissue.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Quantification: Determine the concentration of the inhibitor in plasma and brain homogenate using a validated analytical method.
-
Calculation: Calculate the LogBB as log10 of the ratio of the brain concentration to the plasma concentration.
Visualizations
MMP-9 Signaling Pathway in the CNS
References
- 1. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing the Challenges of CNS Drug Delivery - PharmaFeatures [pharmafeatures.com]
- 3. MMP9 - Wikipedia [en.wikipedia.org]
- 4. Matrix-metalloproteinases as targets for controlled delivery in cancer: an analysis of upregulation and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinases in the brain and blood–brain barrier: Versatile breakers and makers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "MMP9 Clears the Way for Metastatic Cell Penetration Across the Blood-B" by Joseph H McCarty [digitalcommons.library.tmc.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and In Vitro Efficacy of MMP9-activated NanoDendrons - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Mmp-9-IN-3 impact on cell viability
Welcome to the technical support center for MMP-9-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing its impact on cell viability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experiments.
Disclaimer: The information provided is based on general knowledge of Matrix Metalloproteinase-9 (MMP-9) inhibitors. Users should perform their own optimization experiments for this compound with their specific cell lines and experimental conditions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when working with this compound.
Q1: What is the primary mechanism of action for MMP-9 inhibitors?
A1: MMP-9 inhibitors typically function by binding to the active site of the MMP-9 enzyme, which contains a crucial zinc ion for its catalytic activity.[1][2] By chelating this zinc ion or blocking the active site, these inhibitors prevent MMP-9 from degrading its substrates in the extracellular matrix.[1][2]
Q2: Why am I observing significant cell death at my initial screening concentration of this compound?
A2: High concentrations of any compound can lead to off-target effects and cytotoxicity. It is crucial to determine the optimal concentration of this compound for your specific cell line and experimental duration. We recommend performing a dose-response curve to identify the concentration that effectively inhibits MMP-9 without causing significant cell death.
Q3: Can the vehicle used to dissolve this compound affect cell viability?
A3: Yes, the solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations.[3] It is essential to test the effects of the vehicle at the same concentrations used to deliver the inhibitor as a negative control. The final concentration of the vehicle in the cell culture medium should be kept to a minimum, typically below 0.1-0.5%.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on your cell type, the turnover rate of MMP-9, and the specific experimental endpoint. We recommend a time-course experiment to determine the shortest incubation time required to achieve the desired inhibitory effect while minimizing potential long-term cytotoxic effects.
Q5: Are there alternative methods to assess MMP-9 inhibition besides observing the final biological outcome?
A5: Yes, you can directly measure the enzymatic activity of MMP-9 in your cell culture supernatant or cell lysates using commercially available MMP-9 activity assay kits.[4] This allows you to confirm target engagement and correlate it with your cell viability data. Gelatin zymography is another common method to assess MMP-9 activity.
II. Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: High Cell Viability Reduction Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the IC50 for MMP-9 inhibition and the CC50 (50% cytotoxic concentration) for your cell line. Select a concentration that provides sufficient inhibition with minimal cytotoxicity. |
| Prolonged incubation time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the earliest time point at which the desired effect is observed. |
| Vehicle (e.g., DMSO) toxicity. | Run a vehicle control experiment to assess the toxicity of the solvent at the concentrations used. Ensure the final vehicle concentration is non-toxic to your cells. |
| Cell line is particularly sensitive. | Consider using a different, more robust cell line if appropriate for your research question. Alternatively, explore co-treatment with a cell-protective agent if it does not interfere with your experiment. |
| Off-target effects of the inhibitor. | If cytotoxicity persists at low, effective concentrations, the inhibitor may have off-target effects. Compare the effects with other known MMP-9 inhibitors. |
Issue 2: Inconsistent or Non-reproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inhibitor instability. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer. |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inaccurate pipetting. | Calibrate your pipettes regularly. Use low-retention pipette tips for viscous solutions. |
| Inconsistent incubation times. | Use a precise timer and stagger the addition of reagents if processing multiple plates to ensure consistent incubation periods. |
III. Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay
This protocol outlines the steps to determine a concentration range of this compound that minimizes impact on cell viability using a standard MTT assay.
Materials:
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of the vehicle used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve to determine the CC50.
Protocol 2: Assessing MMP-9 Activity using Gelatin Zymography
This protocol allows for the detection of MMP-9 activity in conditioned media.
Materials:
-
Conditioned cell culture media (from cells treated with and without this compound)
-
SDS-PAGE gels containing gelatin (0.1%)
-
Zymogram sample buffer (non-reducing)
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media and centrifuge to remove cellular debris. Determine the protein concentration. Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load equal amounts of protein into the wells of a gelatin-containing polyacrylamide gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation.
-
Development: Incubate the gel in developing buffer overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie blue for 30-60 minutes and then destain until clear bands appear against a blue background.
-
Analysis: Areas of gelatin degradation (MMP activity) will appear as clear bands. The pro-MMP-9 and active MMP-9 can be identified based on their molecular weights (typically ~92 kDa and ~82 kDa, respectively).[5]
IV. Visualizations
Signaling Pathway
Caption: General signaling pathway of MMP-9 and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for testing this compound while monitoring cell viability.
Troubleshooting Logic
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of matrix metalloproteinase-9 secretion by dimethyl sulfoxide and cyclic adenosine monophosphate in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quickzyme.com [quickzyme.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: MMP-9-IN-3 and Fluorescent Assays
Welcome to the technical support center for researchers utilizing MMP-9-IN-3 in fluorescent assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with your experiments.
I. Understanding Potential Interference
Small molecules like this compound can interfere with fluorescent assays through two primary mechanisms:
-
Autofluorescence: The inhibitor itself may fluoresce at the excitation and/or emission wavelengths used for your assay's fluorophore, leading to a false positive signal.
-
Quenching: The inhibitor may absorb the excitation light or the emitted fluorescence from your fluorophore, resulting in a decreased signal and a potential false negative.
Without specific data on the absorbance and emission spectra of this compound, it is crucial to empirically test for these interferences in your specific assay setup.
II. Troubleshooting Guide
This guide provides a step-by-step approach to identify and mitigate potential interference from this compound in your fluorescent MMP-9 activity assays.
Step 1: Characterize the Spectral Properties of this compound
Question: How can I determine if this compound is interfering with my assay?
Answer: Before initiating your main experiment, it is essential to determine the intrinsic fluorescent properties of this compound under your assay conditions.
Experimental Protocol: Measuring this compound Absorbance and Fluorescence Spectra
-
Prepare a solution of this compound at the highest concentration you plan to use in your assay. Use the same assay buffer (including any solvents like DMSO) that will be in your final experiment.
-
Measure the absorbance spectrum of the this compound solution across a broad wavelength range (e.g., 250-700 nm) using a spectrophotometer. This will identify any absorbance peaks that might overlap with the excitation or emission wavelengths of your fluorophore.
-
Measure the fluorescence emission spectrum of the this compound solution. Excite the solution at the excitation wavelength of your assay's fluorophore and scan across the emission range. Then, excite the solution across a range of wavelengths to see if it has any intrinsic fluorescence.
Step 2: Assess for Autofluorescence and Quenching
Question: My control wells containing this compound show a high background signal or a lower signal than expected. What should I do?
Answer: This indicates potential autofluorescence or quenching. The following control experiments will help you distinguish between these possibilities.
Experimental Protocol: Control Experiments for Interference
-
Inhibitor-Only Control: Prepare a well containing only the assay buffer and this compound at the desired concentration. Measure the fluorescence at your assay's excitation and emission wavelengths. A signal significantly above the buffer-only blank suggests autofluorescence .
-
Fluorophore + Inhibitor Control (No Enzyme): Prepare a well with the assay buffer, your fluorescent substrate, and this compound (without MMP-9 enzyme). Compare the fluorescence signal to a well containing only the buffer and the fluorescent substrate. A decrease in fluorescence in the presence of the inhibitor suggests quenching .
III. Frequently Asked Questions (FAQs)
Q1: What are the common fluorophores used in MMP-9 fluorescent assays?
A1: A variety of fluorophores are used, often in FRET (Förster Resonance Energy Transfer) pairs. The choice depends on the specific assay kit and instrumentation available. It is generally recommended to use red-shifted fluorophores to minimize interference from autofluorescence of library compounds.[1]
Table 1: Common Fluorophores in MMP-9 FRET-based Assays
| Donor Fluorophore | Excitation (nm) | Emission (nm) | Quencher/Acceptor Fluorophore |
| Mca (7-methoxycoumarin-4-yl)acetyl | ~325-340 | ~393-405 | Dnp (2,4-dinitrophenyl) or Dpa |
| 5-FAM (5-Carboxyfluorescein) | ~485-495 | ~515-525 | QXL™ 520 or Cy5 |
| Cy3 | ~550 | ~570 | Cy5 |
| EDANS | ~340 | ~490 | DABCYL |
Q2: I have confirmed that this compound is autofluorescent. How can I correct for this in my data?
A2: You will need to subtract the fluorescence signal of the "Inhibitor-Only Control" from all your experimental readings containing this compound. Ensure that the concentration of the inhibitor is consistent across all wells you are correcting.
Q3: My results indicate that this compound is quenching the fluorescence of my substrate. What are my options?
A3: Quenching can be more challenging to correct for. Here are a few strategies:
-
Use a higher concentration of the fluorescent substrate: This can sometimes overcome the quenching effect, but you must ensure the substrate concentration remains below its Km for accurate enzyme kinetics.
-
Switch to a different fluorophore: If possible, select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.
-
Use an alternative, non-fluorescent assay method: Consider using a colorimetric assay or a different detection technology like gelatin zymography to confirm your results.
Q4: Are there alternative assay formats to measure MMP-9 activity that are less prone to interference?
A4: Yes, several alternative methods can be used to validate your findings:
-
Gelatin Zymography: This technique separates proteins by size on a gel containing gelatin. Active MMP-9 will digest the gelatin, leaving a clear band that can be quantified. This method is not based on fluorescence and is a good orthogonal method.
-
Colorimetric Assays: These assays use a chromogenic substrate that changes color upon cleavage by MMP-9. The change in absorbance is measured with a spectrophotometer.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method can quantify the amount of MMP-9 protein present but does not directly measure its enzymatic activity.
IV. Visual Guides
Experimental Workflow for Investigating Interference
Caption: Workflow for identifying and correcting for inhibitor interference.
Signaling Pathway of MMP-9 Activation
References
Validation & Comparative
Validating MMP-9 Inhibition: A Comparative Guide to Mmp-9-IN-3 Specificity in the Context of Knockout-Validated Alternatives
For researchers, scientists, and drug development professionals, the precise validation of a small molecule inhibitor's specificity is paramount. This guide provides a comparative analysis of Mmp-9-IN-3, juxtaposed with alternative inhibitors of Matrix Metalloproteinase-9 (MMP-9) that have been characterized using knockout models. The use of knockout animals provides the gold standard for validating on-target effects and understanding the physiological role of a targeted enzyme.
While direct validation of this compound using MMP-9 knockout models is not extensively documented in publicly available literature, its specificity can be inferred from its biochemical profile against a panel of related enzymes. This guide will compare this profile with that of well-characterized MMP-9 inhibitors, such as the monoclonal antibody Andecaliximab (GS-5745) and the small molecules SB-3CT and JNJ-0966, for which in vivo data and extensive selectivity profiling are available. Understanding the nuances of these inhibitors is critical for the accurate interpretation of experimental results and for advancing therapeutic strategies targeting MMP-9.
Comparative Analysis of MMP-9 Inhibitor Specificity
The development of selective MMP-9 inhibitors has been challenging due to the high degree of structural homology within the catalytic domains of the MMP family.[1] Early broad-spectrum MMP inhibitors failed in clinical trials due to off-target effects and associated toxicities, highlighting the critical need for highly selective compounds.[2][3]
Table 1: Comparison of MMP-9 Inhibitor Selectivity and Mechanism
| Inhibitor | Type | Mechanism of Action | Selectivity Profile | In Vivo Validation Notes |
| This compound | Small Molecule | Not specified in available results | Data on selectivity against a full panel of MMPs is not readily available. | Direct validation in MMP-9 knockout models is not documented in search results. |
| Andecaliximab (GS-5745) | Monoclonal Antibody | Allosteric inhibitor that binds to the pro-peptide and catalytic domains, preventing zymogen activation and inhibiting active MMP-9.[3][4] | Highly selective for MMP-9.[4][5] | Efficacious in preclinical models of ulcerative colitis and colorectal cancer.[3] Clinical trials in gastric and pancreatic cancer have been conducted.[5][6] |
| SB-3CT | Small Molecule (Thiirane) | Mechanism-based, selective inhibitor of gelatinases (MMP-2 and MMP-9).[7][8] | High selectivity for MMP-2 (Ki = 13.9 nM) and MMP-9 (Ki = 600 nM) over other MMPs (MMP-1, -3, -7; Ki in µM range).[7][8][9] | Neuroprotective in mouse models of ischemic stroke and traumatic brain injury.[7][10][11] Shows anti-tumor activity and enhances immunotherapy in mouse cancer models.[12][13] |
| JNJ-0966 | Small Molecule | Allosteric inhibitor that selectively prevents the activation of pro-MMP-9.[2][14] | Highly selective for inhibiting pro-MMP-9 activation; no effect on the catalytic activity of active MMP-1, -2, -3, -9, or -14.[2][14][15] | Efficacious in a mouse model of experimental autoimmune encephalomyelitis (EAE).[2][14] |
The Gold Standard: Validation with MMP-9 Knockout Models
MMP-9 knockout (KO) mice have been instrumental in elucidating the specific roles of this proteinase in various physiological and pathological processes. These mice are viable and fertile but exhibit a distinct phenotype, including delayed bone development, and altered responses to tissue injury and inflammation.[16] The absence of MMP-9 in these models provides a clean background to assess the on-target effects of a putative MMP-9 inhibitor. An effective and specific inhibitor should replicate the phenotype observed in MMP-9 KO mice in a given disease model, and conversely, the inhibitor should have no effect in MMP-9 KO animals.
Studies using MMP-9 KO mice have demonstrated the enzyme's critical role in conditions such as ischemic stroke, traumatic brain injury, and cancer metastasis.[17][18][19] For instance, MMP-9 deficient mice show smaller infarct sizes after cerebral ischemia, a phenotype that is mimicked by the administration of the selective inhibitor SB-3CT in wild-type mice.[7]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to validating MMP-9 inhibitor specificity, drawing from protocols used in the characterization of inhibitors and knockout models.
In Vitro MMP Selectivity Assay (Fluorogenic Substrate)
Objective: To determine the inhibitory activity (IC50) of a compound against a panel of MMPs.
Protocol:
-
Recombinantly express and purify human MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14).
-
Activate the pro-MMPs to their active forms using appropriate activators (e.g., APMA for most MMPs, or a cognate activating protease like MMP-3 for pro-MMP-9).
-
Prepare a dilution series of the test inhibitor (e.g., this compound) in assay buffer.
-
In a 96-well plate, add the activated MMP enzyme, the inhibitor at various concentrations, and a fluorogenic MMP substrate.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Gelatin Zymography
Objective: To assess the effect of an inhibitor on MMP-9 activity in biological samples.
Protocol:
-
Collect tissue or cell culture supernatant from wild-type and MMP-9 KO mice, either treated with the inhibitor or a vehicle control.
-
Separate proteins under non-reducing conditions on a polyacrylamide gel containing gelatin.
-
After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C overnight.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The absence of the MMP-9 band in samples from KO mice confirms the identity of the band in wild-type samples.
In Vivo Model of Ischemic Stroke
Objective: To evaluate the neuroprotective effects of an MMP-9 inhibitor in a disease model where MMP-9 is known to be pathogenic.
Protocol:
-
Use adult male wild-type and MMP-9 KO mice.
-
Induce transient focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 60 minutes), followed by reperfusion.
-
Administer the MMP-9 inhibitor (e.g., SB-3CT) or vehicle intraperitoneally at a predetermined dose and time relative to the ischemic insult.[7]
-
Assess neurological deficits at various time points post-MCAO using a standardized scoring system.
-
At the end of the experiment (e.g., 24 hours or 7 days), euthanize the animals and perfuse the brains.
-
Measure the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Perform histological and biochemical analyses (e.g., Western blot for MMP-9 substrates like laminin, zymography) on brain tissue to assess the extent of injury and target engagement.[7]
Visualizing Pathways and Workflows
To further clarify the context of MMP-9 inhibition and the logic of knockout model validation, the following diagrams are provided.
Caption: Simplified MMP-9 signaling pathway.
Caption: Workflow for validating MMP-9 inhibitor specificity.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 4. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Andecaliximab (GS-5745) Plus Gemcitabine and Nab-Paclitaxel in Patients with Advanced Pancreatic Adenocarcinoma: Results from a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of Matrix Metalloproteinase-9 Attenuates Secondary Damage Resulting from Severe Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. 007084 - MMP-9[-] Strain Details [jax.org]
- 17. Mmp9 matrix metallopeptidase 9 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. JCI - Targeted deletion of matrix metalloproteinase-9 attenuates left ventricular enlargement and collagen accumulation after experimental myocardial infarction [jci.org]
- 19. journals.physiology.org [journals.physiology.org]
Comparative Analysis of a Bivalent MMP-9 Inhibitor: Selectivity Against MMP-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of a potent bivalent carboxylate inhibitor against Matrix Metalloproteinase-9 (MMP-9) and its cross-reactivity with the closely related gelatinase, Matrix Metalloproteinase-2 (MMP-2). The following data and protocols are compiled from published research to facilitate an objective assessment of this inhibitor's selectivity profile.
Data Presentation: Inhibitor Potency
The inhibitory efficacy of the bivalent carboxylate inhibitor was quantified by determining the half-maximal inhibitory concentration (IC50) against different forms of MMP-9 and MMP-2. The data clearly indicates a high degree of selectivity for the trimeric form of MMP-9.
| Target Enzyme | Inhibitor | IC50 Value (nM) |
| Trimeric MMP-9 | Bivalent Carboxylate Inhibitor | 0.1 |
| Monomeric MMP-9 | Bivalent Carboxylate Inhibitor | 56 |
| MMP-2 (Gelatinase A) | Bivalent Carboxylate Inhibitor | 5 |
| MMP-8 | Bivalent Carboxylate Inhibitor | 14.5 |
| MMP-3 | Bivalent Carboxylate Inhibitor | 7.7 |
Table 1: Comparative IC50 values of a bivalent carboxylate inhibitor against various Matrix Metalloproteinases. Data sourced from a study on bivalent inhibitors for trimeric MMP-9[1].
Experimental Protocols
The determination of inhibitor potency against MMPs typically involves enzymatic assays that measure the cleavage of a specific substrate in the presence and absence of the inhibitor. Below is a representative protocol synthesized from common methodologies.
General MMP Enzymatic Assay Protocol
This protocol outlines the key steps for measuring the inhibitory activity of a compound against MMP-2 and MMP-9.
1. Enzyme Activation:
-
Pro-MMPs (zymogens) are activated to their catalytic forms. For instance, pro-MMP-9 can be activated by incubation with catalytic MMP-3 (catMMP-3) or trypsin[2][3]. Similarly, pro-MMP-2 can be activated by MMP-14 or trypsin[2].
2. Incubation with Inhibitor:
-
The activated MMP enzyme (e.g., MMP-2 or MMP-9 at a final concentration of ~1-5 nM) is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 60 minutes) at 37°C to allow for inhibitor-enzyme binding[4][5].
3. Substrate Addition and Measurement:
-
A fluorescently labeled peptide substrate is added to the enzyme-inhibitor mixture. A common substrate for gelatinases is a quenched fluorescent gelatin or a specific peptide substrate[2].
-
The hydrolysis of the substrate by the MMP results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader. For example, a peptide substrate might be used at a concentration of 10-50 µM[4][5].
4. Data Analysis:
-
The rate of substrate cleavage is calculated from the fluorescence measurements.
-
The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the dose-response data to a suitable equation.
Visualization of Selectivity
The following diagram illustrates the inhibitory relationship and selectivity of the bivalent carboxylate inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Mmp-9-IN-3 and SB-3CT
A Detailed Guide for Researchers in Drug Development
In the landscape of matrix metalloproteinase (MMP) inhibitors, both Mmp-9-IN-3 and SB-3CT have emerged as notable compounds targeting MMP-9, an enzyme implicated in a variety of pathological processes including cancer metastasis, inflammation, and neurological disorders. This guide provides a comprehensive head-to-head comparison of these two inhibitors, presenting available biochemical data, mechanistic insights, and experimental protocols to aid researchers in selecting the appropriate tool for their specific needs.
Biochemical and Pharmacological Profile
A summary of the key biochemical and pharmacological parameters for this compound and SB-3CT is presented below. It is important to note that publicly available information on this compound is limited compared to the more extensively characterized SB-3CT.
| Parameter | This compound | SB-3CT |
| Target(s) | MMP-9, AKT | MMP-9, MMP-2 |
| Potency (MMP-9) | IC50: 5.56 nM | Ki: 400-600 nM |
| Potency (MMP-2) | Data not available | Ki: 13.9-28 nM |
| Other Targets | AKT (IC50: 2.11 nM) | Selective for gelatinases (MMP-2, MMP-9) over other MMPs (MMP-1, -3, -7) |
| Mechanism of Action | Not clearly defined | Mechanism-based (suicide) inhibitor |
| Cellular Effects | Induces cell cytotoxicity and apoptosis | Reduces extracellular matrix degradation, neuroprotective |
| In Vivo Efficacy | Primarily studied in cancer models | Demonstrated efficacy in stroke and traumatic brain injury models |
Mechanism of Action
SB-3CT is a well-characterized mechanism-based inhibitor, also known as a suicide inhibitor. This class of inhibitors forms a covalent bond with the target enzyme during the catalytic process, leading to irreversible inactivation. The thiirane ring of SB-3CT is opened by a nucleophilic attack within the MMP active site, resulting in a tightly bound, inactive enzyme complex. This mechanism contributes to its high selectivity for gelatinases (MMP-2 and MMP-9).
The precise mechanism of action for this compound is not as clearly elucidated in publicly available literature. While it is a potent inhibitor of MMP-9, it is unclear whether it acts as a reversible or irreversible inhibitor. A significant distinguishing feature of this compound is its potent inhibition of AKT, a key kinase in cell survival pathways. This dual activity suggests that its cellular effects, such as inducing apoptosis, may be a result of targeting both MMP-9 and AKT signaling.
Signaling Pathway Context: MMP-9 in Cellular Processes
MMP-9 is a key downstream effector in multiple signaling pathways that regulate cell behavior. Its expression and activity are often upregulated in pathological conditions. Understanding these pathways is crucial for interpreting the effects of MMP-9 inhibitors.
Figure 1: Simplified MMP-9 Signaling Pathway and Inhibitor Targets. Extracellular signals like growth factors and cytokines activate intracellular pathways such as PI3K/AKT, MAPK, and NF-κB, leading to the transcription of the MMP-9 gene. The resulting pro-MMP-9 is activated, and active MMP-9 degrades the extracellular matrix, promoting cell migration and invasion. SB-3CT selectively inhibits active MMP-9, while this compound inhibits both active MMP-9 and AKT.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for key assays used to characterize MMP-9 inhibitors.
MMP-9 Enzyme Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified, active MMP-9.
Materials:
-
Recombinant human active MMP-9
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test compounds (this compound, SB-3CT) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In the microplate, add 50 µL of Assay Buffer to the blank wells and 50 µL of the diluted test compounds or vehicle control to the respective wells.
-
Add 25 µL of diluted active MMP-9 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-9 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 320-340 nm and an emission wavelength of 390-440 nm in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for a Fluorogenic MMP-9 Inhibition Assay.
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples. It can be used to assess the effect of inhibitors on MMP-9 activity in a more complex biological context, such as cell culture supernatant.
Materials:
-
Polyacrylamide gels containing 0.1% gelatin
-
Samples (e.g., conditioned cell culture media treated with inhibitors)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare samples by mixing with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands of gelatin degradation appear against a blue background. The molecular weight of the bands corresponds to the different forms of MMP-9 (pro- and active).
-
Quantify the band intensity to assess the level of MMP-9 activity.
In Vivo Studies
SB-3CT has been evaluated in several preclinical models of neurological injury. For instance, in a mouse model of transient focal cerebral ischemia, intraperitoneal administration of SB-3CT (25 mg/kg) was shown to reduce infarct volume and protect neurons from apoptosis.[1] In a rat model of traumatic brain injury, SB-3CT (50 mg/kg, i.p.) attenuated behavioral impairments and hippocampal neuron loss.[2]
Information regarding the in vivo evaluation of This compound is less detailed in the public domain. Its primary application appears to be in cancer research, where it has been shown to induce cytotoxicity and apoptosis in cancer cell lines. Further in vivo studies are needed to fully characterize its efficacy and safety profile.
Selectivity
SB-3CT exhibits high selectivity for the gelatinases (MMP-2 and MMP-9) over other MMPs. The Ki values for MMP-1, MMP-3, and MMP-7 are in the micromolar range, which is significantly higher than its nanomolar Ki values for MMP-2 and MMP-9.[1]
The selectivity profile of this compound against a broad panel of MMPs has not been extensively reported. Its potent off-target inhibition of AKT (IC50: 2.11 nM) is a critical consideration for its use as a specific MMP-9 tool compound. This dual activity could be therapeutically advantageous in cancer, where both MMP-9 and AKT pathways are often dysregulated. However, for studies aiming to specifically dissect the role of MMP-9, this lack of selectivity for its primary target could be a confounding factor.
Conclusion
This compound and SB-3CT are both potent inhibitors of MMP-9, but they exhibit distinct profiles that make them suitable for different research applications.
-
SB-3CT is a well-characterized, selective, and mechanism-based inhibitor of gelatinases. Its proven in vivo efficacy in neurological disease models makes it a strong candidate for studies in this area. Its mechanism of action provides a clear rationale for its selectivity and potency.
-
This compound is a highly potent MMP-9 inhibitor with the notable feature of also potently inhibiting AKT. This dual activity makes it an interesting compound for cancer research where targeting both pathways may be beneficial. However, the lack of a detailed selectivity profile and a clearly defined mechanism of action warrants caution when using it as a specific probe for MMP-9 function.
Researchers should carefully consider the specific goals of their study when choosing between these two inhibitors. For studies requiring high selectivity for gelatinases and a well-understood mechanism of action, SB-3CT is the more established choice. For exploratory studies in cancer where dual inhibition of MMP-9 and AKT may be desirable, this compound presents an intriguing, albeit less characterized, option. Further research is needed to fully elucidate the biochemical and pharmacological properties of this compound to enable a more complete head-to-head comparison.
References
Confirming Mmp-9-IN-1 Target Engagement in Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the target engagement of Mmp-9-IN-1, a novel allosteric inhibitor of Matrix Metalloproteinase-9 (MMP-9), in tissue samples. We will objectively compare its performance with alternative MMP-9 inhibitors and provide supporting experimental data and detailed protocols to aid in the design and execution of your research.
Introduction to Mmp-9-IN-1 and its Unique Mechanism
Mmp-9-IN-1 is a specific, small-molecule inhibitor of MMP-9 that operates through a distinct allosteric mechanism. Unlike traditional active-site inhibitors, Mmp-9-IN-1 selectively targets the hemopexin (PEX) domain of MMP-9.[1] This interaction disrupts the homodimerization of MMP-9, a process crucial for its pro-migratory and pro-proliferative signaling functions, which are independent of its catalytic activity.[2][3][4] This unique mode of action offers the potential for greater selectivity and a different therapeutic profile compared to catalytic inhibitors.
The engagement of Mmp-9-IN-1 with the PEX domain has been shown to abrogate MMP-9-mediated cell migration and proliferation.[1][2] Furthermore, this specific interaction has been demonstrated to inhibit tumor growth and metastasis in vivo, highlighting the therapeutic potential of targeting the PEX domain.[1][2]
Comparison of Mmp-9-IN-1 with Alternative MMP-9 Inhibitors
To effectively evaluate the target engagement of Mmp-9-IN-1, it is essential to compare it with other well-characterized MMP-9 inhibitors that employ different mechanisms of action. This comparison provides a framework for understanding the unique advantages and challenges associated with confirming the target engagement of an allosteric inhibitor.
| Inhibitor | Target Domain | Mechanism of Action | Selectivity | Available Quantitative Data (in vitro) |
| Mmp-9-IN-1 | Hemopexin (PEX) Domain | Allosteric; disrupts homodimerization and signaling | Specific for MMP-9 PEX domain | Kd = 320 nM[3] |
| Marimastat | Catalytic Domain | Competitive; chelates the active site zinc ion | Broad-spectrum MMP inhibitor | IC50 (MMP-9) = 3 nM[2] |
| SB-3CT | Catalytic Domain | Mechanism-based; targets the active site zinc ion | Selective for gelatinases (MMP-2 and MMP-9) | Ki (MMP-9) = 600 nM[5] |
| Andecaliximab (GS-5745) | Pro-domain/Catalytic Domain Junction | Non-competitive; blocks proMMP-9 activation and inhibits active MMP-9 | Highly selective for MMP-9 | - |
Experimental Protocols for Confirming Target Engagement in Tissues
Confirming that a drug candidate interacts with its intended target in a complex biological system like a tissue is a critical step in drug development. Below are detailed protocols for several key experimental techniques that can be employed to confirm the target engagement of Mmp-9-IN-1 and its alternatives in tissue samples.
Gelatin Zymography
Gelatin zymography is a widely used technique to assess the catalytic activity of gelatinases like MMP-9. While Mmp-9-IN-1 is not a catalytic inhibitor, zymography can be used as a secondary assay to demonstrate its lack of direct impact on enzymatic activity, further confirming its allosteric mechanism. For catalytic inhibitors like Marimastat and SB-3CT, zymography directly visualizes target engagement through the reduction of gelatin degradation.
Protocol for Gelatin Zymography on Tissue Samples:
-
Tissue Homogenization:
-
Excise tissues of interest and immediately snap-freeze in liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Resuspend the tissue powder in a non-reducing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35, 1% Triton X-100, and a protease inhibitor cocktail without EDTA).
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix equal amounts of protein (20-50 µg) with non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol or DTT).
-
Do not heat the samples.
-
Load the samples onto a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Run the electrophoresis at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, gently remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in distilled water) with gentle agitation to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 18-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
Areas of gelatin degradation by MMP-9 will appear as clear bands. The intensity of these bands can be quantified using densitometry software.
-
In Vivo Fluorescent Imaging
Activatable fluorescent probes provide a non-invasive method to assess MMP-9 activity in living animals. These probes are initially quenched and emit a fluorescent signal upon cleavage by active MMPs. This technique is particularly useful for demonstrating the in vivo efficacy of catalytic inhibitors. For Mmp-9-IN-1, this method can be used to show that it does not inhibit the catalytic activity of MMP-9 in a whole-animal context.
Protocol for In Vivo Fluorescent Imaging:
-
Animal Model:
-
Utilize an appropriate animal model with high MMP-9 expression in the tissue of interest (e.g., a tumor xenograft model).
-
-
Inhibitor and Probe Administration:
-
Administer Mmp-9-IN-1 or the alternative inhibitor to the animals according to the desired dosing regimen and route of administration.
-
At a predetermined time point after inhibitor administration, inject a commercially available, near-infrared (NIR) activatable MMP-9 fluorescent probe intravenously.
-
-
Imaging:
-
At various time points post-probe injection (typically 6-24 hours), image the animals using an in vivo imaging system (IVIS) equipped for NIR fluorescence detection.
-
Acquire images of the whole body and specifically of the tissue of interest.
-
-
Data Analysis:
-
Quantify the fluorescent signal intensity in the region of interest (ROI) corresponding to the target tissue.
-
Compare the signal intensity between inhibitor-treated and vehicle-treated control groups. A reduction in fluorescence indicates inhibition of MMP-9 catalytic activity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for directly confirming target engagement in a cellular or tissue context. It relies on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. This method is particularly valuable for allosteric inhibitors like Mmp-9-IN-1, as it directly measures binding rather than inhibition of catalytic activity.
Protocol for CETSA on Tissue Samples:
-
Tissue Homogenization:
-
Prepare tissue homogenates as described in the zymography protocol, ensuring the lysis buffer does not contain detergents that would interfere with protein stability. A suitable buffer would be PBS with a protease inhibitor cocktail.
-
-
Compound Incubation:
-
Aliquot the tissue homogenate into separate tubes.
-
Treat the aliquots with Mmp-9-IN-1 at various concentrations or with a vehicle control.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound binding.
-
-
Thermal Challenge:
-
Heat the individual aliquots to a range of different temperatures for a short duration (e.g., 3-5 minutes) using a PCR machine or a heat block. A typical temperature range would be from 37°C to 70°C.
-
Immediately cool the samples on ice to stop the denaturation process.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, stable proteins.
-
-
Protein Detection:
-
Analyze the amount of soluble MMP-9 in the supernatant by Western blotting using a specific anti-MMP-9 antibody.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Plot the amount of soluble MMP-9 as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature indicates that the inhibitor has bound to and stabilized MMP-9, thus confirming target engagement.
-
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of enzymes in a mechanism-dependent manner. Competitive ABPP can be used to assess the target engagement of inhibitors in complex proteomes. While standard ABPP probes target the active site, this technique can be adapted to confirm the engagement of allosteric inhibitors by observing their ability to prevent the binding of an active-site probe, albeit indirectly.
Protocol for Competitive ABPP in Tissues:
-
Tissue Homogenization:
-
Prepare fresh tissue lysates in a buffer compatible with both inhibitor treatment and probe labeling (e.g., PBS).
-
-
Inhibitor Treatment:
-
Pre-incubate the tissue lysates with Mmp-9-IN-1 or a control inhibitor at various concentrations for a specified time.
-
-
Probe Labeling:
-
Add an MMP-9-specific activity-based probe (e.g., a fluorescently tagged or biotinylated broad-spectrum MMP probe) to the lysates.
-
Incubate for a time sufficient for the probe to label active MMP-9.
-
-
Analysis:
-
For fluorescent probes: Separate the proteins by SDS-PAGE and visualize the labeled MMP-9 using a fluorescence scanner. A decrease in the fluorescent signal in the inhibitor-treated samples compared to the control indicates that the inhibitor is occupying the active site and preventing probe binding.
-
For biotinylated probes: Following SDS-PAGE and transfer to a membrane, detect the biotinylated MMP-9 using a streptavidin-HRP conjugate and chemiluminescence.
-
-
Data Interpretation for Allosteric Inhibitors:
-
For an allosteric inhibitor like Mmp-9-IN-1, a lack of competition with the active-site probe would be expected, further supporting its non-catalytic mechanism. However, if binding of Mmp-9-IN-1 induces a conformational change that affects the active site, some reduction in probe labeling might be observed.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the MMP-9 signaling pathway and the experimental workflows for confirming target engagement.
MMP-9 Signaling and Inhibition Points
Caption: MMP-9 signaling and points of inhibition.
Experimental Workflow for Target Engagement Confirmation
Caption: Workflow for confirming MMP-9 target engagement.
Conclusion
Confirming the target engagement of Mmp-9-IN-1 in tissues requires a multi-faceted approach that considers its unique allosteric mechanism of action. While traditional activity-based assays like gelatin zymography and in vivo fluorescent imaging are essential for demonstrating the lack of direct catalytic inhibition and for characterizing active-site inhibitors, techniques that directly measure protein-ligand binding, such as CETSA, are paramount for unequivocally confirming the engagement of Mmp-9-IN-1 with its intended target. By employing a combination of these methods, researchers can build a robust body of evidence to validate the mechanism of action of this novel class of MMP-9 inhibitors and advance their development as potential therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting the Hemopexin-like Domain of Latent Matrix Metalloproteinase-9 (proMMP-9) with a Small Molecule Inhibitor Prevents the Formation of Focal Adhesion Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to MMP-9 Inhibition: The Small Molecule Mmp-9-IN-3 Versus Monoclonal Antibody Andecaliximab
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-9 (MMP-9) has emerged as a critical therapeutic target in a range of pathologies, including cancer, inflammatory disorders, and cardiovascular diseases.[1][2] Its role in extracellular matrix remodeling, cell migration, and angiogenesis makes it a compelling focus for inhibitor development.[3][4] This guide provides a comparative analysis of two distinct inhibitory modalities against MMP-9: the small molecule inhibitor Mmp-9-IN-3 and the monoclonal antibody Andecaliximab (GS-5745).
Introduction to MMP-9 Inhibitors
In the quest to modulate MMP-9 activity, two primary strategies have emerged: small molecule inhibitors and monoclonal antibodies. Small molecules, like this compound, are synthetically derived compounds designed to interact with the enzyme's active site or other functional domains.[1] In contrast, monoclonal antibodies, such as Andecaliximab, are highly specific biological molecules engineered to bind to a particular epitope on the target protein, often leading to allosteric inhibition or prevention of activation.[5]
Historically, the development of MMP inhibitors has been challenging, with early broad-spectrum small molecules failing in clinical trials due to a lack of specificity and off-target effects.[2][6] This has spurred the development of more selective inhibitors, including both novel small molecules and monoclonal antibodies.[7][8]
This compound: A Dual MMP-9 and AKT Inhibitor
This compound is a small molecule inhibitor of MMP-9 with a reported IC50 of 5.56 nM. Notably, it also exhibits potent inhibitory activity against AKT, a key kinase in cell survival and proliferation pathways, with an IC50 of 2.11 nM. This dual activity suggests a potential for synergistic anti-cancer effects by simultaneously targeting tissue remodeling and tumor cell survival. Research indicates that this class of inhibitors can induce cytotoxicity and apoptosis in cancer cell lines.[3]
Andecaliximab (GS-5745): A Selective Monoclonal Antibody
Andecaliximab is a humanized monoclonal antibody that exhibits high affinity and selectivity for MMP-9.[9] Unlike small molecule inhibitors that often target the catalytic zinc ion, Andecaliximab binds to a specific epitope on MMP-9, leading to allosteric inhibition and preventing the activation of the pro-enzyme (pro-MMP-9).[5] This high specificity is designed to avoid the off-target effects seen with earlier, less selective MMP inhibitors.[5] Andecaliximab has been evaluated in numerous clinical trials for various indications, including gastric cancer, ulcerative colitis, and pancreatic cancer.[10][11][12]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and Andecaliximab.
| Inhibitor | Target(s) | IC50 (MMP-9) | IC50 (Other Targets) |
| This compound | MMP-9, AKT | 5.56 nM | 2.11 nM (AKT) |
| Andecaliximab (GS-5745) | MMP-9 | Not Applicable (Monoclonal Antibody) | Highly selective for MMP-9 |
Table 1: In Vitro Inhibitory Activity
| Indication | Treatment | N | ORR (%) | Median PFS (months) |
| Advanced Gastric/GEJ Adenocarcinoma (First-line) | Andecaliximab + mFOLFOX6 | 36 | 50 | 9.9 |
| Advanced Gastric/GEJ Adenocarcinoma (All patients) | Andecaliximab + mFOLFOX6 | 40 | 48 | 7.8 |
| Advanced Pancreatic Adenocarcinoma | Andecaliximab + Gemcitabine + Nab-paclitaxel | 36 | 44.4 | 7.8 |
| Ulcerative Colitis (Induction) | Andecaliximab (150 mg Q2W) | - | No significant difference from placebo | - |
| Ulcerative Colitis (Induction) | Andecaliximab (150 mg QW) | - | No significant difference from placebo | - |
Table 2: Clinical Efficacy of Andecaliximab *ORR: Overall Response Rate; PFS: Progression-Free Survival; GEJ: Gastroesophageal Junction. Data from Phase I and Phase II/III clinical trials.[10][11][12][13][14][15]
Experimental Protocols
This compound In Vitro Inhibition Assay (Hypothetical based on typical assays):
The inhibitory activity of this compound against MMP-9 and AKT would typically be determined using enzymatic assays. For MMP-9, a fluorogenic substrate is incubated with recombinant human MMP-9 in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is measured by fluorescence intensity, and the IC50 value is calculated. For AKT, a similar kinase assay would be performed using a specific AKT substrate and recombinant AKT enzyme.
Andecaliximab Clinical Trial Protocol (Example from Gastric Cancer Study):
In a Phase I study, patients with advanced HER2-negative gastric or gastroesophageal junction adenocarcinoma received Andecaliximab in combination with mFOLFOX6.[10] Patients were administered 800 mg of Andecaliximab intravenously every two weeks.[10] Efficacy was assessed by measuring the overall response rate and progression-free survival according to RECIST criteria.[10] Pharmacodynamic assessments included measuring levels of free and total MMP-9 in plasma to confirm target engagement.[13]
Signaling Pathways and Mechanisms of Action
Below are diagrams illustrating the signaling pathways targeted by this compound and the mechanism of action for Andecaliximab.
Caption: this compound inhibits both MMP-9 and the PI3K/AKT pathway.
Caption: Andecaliximab inhibits MMP-9 by preventing activation and through allosteric inhibition.
Comparative Analysis
The fundamental difference between this compound and Andecaliximab lies in their molecular nature, mechanism of action, and the extent of their preclinical and clinical evaluation.
Specificity and Off-Target Effects: Andecaliximab, as a monoclonal antibody, is designed for high specificity to MMP-9, which is expected to minimize off-target effects.[9] The clinical data available so far suggest a manageable safety profile.[10][12] In contrast, this compound is a dual inhibitor of MMP-9 and AKT. While this could be advantageous in cancer therapy, it also carries the potential for off-target effects related to the inhibition of the crucial AKT signaling pathway in healthy tissues. The selectivity of this compound against other MMPs and kinases has not been extensively reported in publicly available literature.
Mechanism of Action: this compound likely acts as a competitive or non-competitive inhibitor at the active sites of MMP-9 and AKT. Andecaliximab employs a distinct mechanism of allosteric inhibition and prevention of zymogen activation, which may offer a different pharmacological profile.[5]
Clinical Development: Andecaliximab has undergone extensive clinical evaluation in various diseases, providing a substantial body of data on its safety and efficacy in humans.[10][11][12] While some trials have shown promising results, particularly in combination therapies for certain cancers, others, such as in ulcerative colitis, did not meet their primary endpoints.[11][15] this compound, on the other hand, appears to be in the early stages of preclinical research, and no in vivo or clinical data is publicly available.
Conclusion
This compound and Andecaliximab represent two distinct and promising approaches to MMP-9 inhibition. This compound's dual targeting of MMP-9 and AKT offers a potentially powerful anti-cancer strategy, but requires extensive further investigation to characterize its selectivity, in vivo efficacy, and safety profile. Andecaliximab is a well-characterized, highly selective monoclonal antibody with a significant amount of clinical data. While its clinical efficacy has shown variability across different indications, it represents a mature therapeutic candidate.
For researchers and drug developers, the choice between a small molecule and a monoclonal antibody approach will depend on the specific therapeutic context, desired mechanism of action, and the acceptable balance between multi-target efficacy and potential off-target effects. The continued exploration of both avenues will be crucial in realizing the full therapeutic potential of MMP-9 inhibition.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Safety and Efficacy of Andecaliximab (GS-5745) Plus Gemcitabine and Nab-Paclitaxel in Patients with Advanced Pancreatic Adenocarcinoma: Results from a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Andecaliximab [Anti-matrix Metalloproteinase-9] Induction Therapy for Ulcerative Colitis: A Randomised, Double-Blind, Placebo-Controlled, Phase 2/3 Study in Patients With Moderate to Severe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Selective MMP-9 Inhibition in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-9 (MMP-9) has long been a focal point in oncology research due to its pivotal role in tumor progression, invasion, and metastasis.[1][2] Overexpression of MMP-9 is a common feature in various malignancies and often correlates with poor patient prognosis. This has driven the development of numerous MMP inhibitors. Early-generation inhibitors, however, were fraught with challenges, primarily a lack of specificity that led to off-target effects and disappointing clinical trial outcomes.[3][4] This guide provides a comparative analysis of a modern, selective MMP-9 inhibitor, using the monoclonal antibody Andecaliximab (GS-5745) as a prime example, against older, broad-spectrum MMP inhibitors, highlighting the evolution of therapeutic strategies targeting MMP-9.
The Evolving Landscape of MMP-9 Inhibition
The initial approach to MMP inhibition involved broad-spectrum small molecules that targeted the highly conserved catalytic zinc ion present in the active site of MMPs.[4] This lack of selectivity is believed to be a major contributor to the musculoskeletal side effects observed in clinical trials.[3] The focus has since shifted towards developing highly selective inhibitors that target unique features of MMP-9, such as its hemopexin domain or allosteric sites, to minimize off-target activity and improve the therapeutic window.[5][6]
Andecaliximab (GS-5745) is a humanized monoclonal antibody that selectively inhibits MMP-9.[7][8] Its mechanism of action, being highly specific to MMP-9, offers a significant advantage over the broad-spectrum inhibitors. This guide will delve into the comparative preclinical and clinical data to validate the therapeutic potential of this selective approach.
Comparative Efficacy of MMP-9 Inhibitors
The following table summarizes the in vitro potency of Andecaliximab against older, non-selective MMP inhibitors like Batimastat and Marimastat.
| Inhibitor | Type | Target(s) | MMP-9 IC50 | Other MMP IC50s | Reference(s) |
| Andecaliximab (GS-5745) | Monoclonal Antibody | MMP-9 | Potent and selective inhibition (specific IC50 not publicly detailed, but high affinity) | Not active against other MMPs | [7][9][10] |
| Batimastat (BB-94) | Broad-spectrum hydroxamate | MMP-1, -2, -3, -7, -9 | 4 nM | MMP-1: 3 nM, MMP-2: 4 nM, MMP-3: 20 nM, MMP-7: 6 nM | [11][12][13] |
| Marimastat (BB-2516) | Broad-spectrum hydroxamate | MMP-1, -2, -7, -9, -14 | 3 nM | MMP-1: 5 nM, MMP-2: 6 nM, MMP-7: 13 nM, MMP-14: 9 nM | [14][15] |
Preclinical studies in xenograft models have demonstrated the anti-tumor and anti-metastatic potential of selective MMP-9 inhibition. For instance, in a colorectal carcinoma model, MMP-9 inhibition led to decreased tumor growth and a reduction in metastases.[16] Furthermore, combining selective MMP-9 inhibition with chemotherapy has shown promising results in preclinical models of pancreatic cancer.[17]
Signaling Pathways and Experimental Workflows
To understand the therapeutic rationale, it is crucial to visualize the signaling pathways influenced by MMP-9 and the experimental workflows used to evaluate its inhibitors.
Caption: MMP-9 signaling cascade in cancer.
Caption: Experimental workflow for MMP-9 inhibitor validation.
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of MMP-9 inhibitors.
Fluorometric MMP-9 Inhibitor Screening Assay
This assay provides a quantitative measure of an inhibitor's potency (IC50).
-
Principle: A FRET-based peptide substrate is cleaved by active MMP-9, releasing a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[3][18]
-
Materials:
-
Recombinant active human MMP-9
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., Andecaliximab) and control inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 325/393 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, diluted inhibitor, and a pre-determined concentration of active MMP-9 to each well. Include controls for no enzyme, enzyme only, and a known inhibitor.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases like MMP-9 in biological samples.
-
Principle: Proteins are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for renaturation and enzymatic activity. MMP-9 digests the gelatin in its vicinity, resulting in a clear band against a stained background.[19][20]
-
Materials:
-
Polyacrylamide gel containing 0.1% gelatin
-
Non-reducing sample buffer
-
Running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
-
Procedure:
-
Prepare protein samples (e.g., conditioned cell culture media) in non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel with renaturing buffer with gentle agitation to remove SDS and allow the enzyme to renature.
-
Incubate the gel in developing buffer at 37°C for 12-24 hours to allow for gelatin digestion.
-
Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis are visible.
-
The position of the lytic band corresponding to the molecular weight of MMP-9 (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa) indicates its presence and activity.
-
Orthotopic Xenograft Model for In Vivo Efficacy
This model mimics the tumor microenvironment more accurately than subcutaneous models to evaluate the therapeutic efficacy of MMP-9 inhibitors.
-
Principle: Human cancer cells are surgically implanted into the corresponding organ of an immunodeficient mouse. This allows for the assessment of the inhibitor's effect on primary tumor growth and metastasis in a more clinically relevant setting.[16][21]
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line with high MMP-9 expression
-
Test inhibitor (e.g., Andecaliximab) and vehicle control
-
Surgical instruments
-
In vivo imaging system (if using fluorescently or luminescently labeled cells)
-
-
Procedure:
-
Surgically implant a known number of cancer cells into the relevant organ (e.g., cecum for colorectal cancer) of the mice.
-
Allow the tumors to establish for a pre-determined period.
-
Randomize the mice into treatment and control groups.
-
Administer the MMP-9 inhibitor or vehicle control according to a defined schedule and route (e.g., intravenous, intraperitoneal).
-
Monitor tumor growth over time using calipers or an in vivo imaging system.
-
At the end of the study, euthanize the mice and excise the primary tumor and major organs (e.g., lungs, liver) for weighing and histopathological analysis to assess for metastases.
-
Compare tumor growth and metastatic burden between the treated and control groups to determine the in vivo efficacy of the inhibitor.
-
Conclusion
The journey from broad-spectrum to highly selective MMP-9 inhibitors marks a significant advancement in the quest for effective cancer therapies. The data for selective inhibitors like Andecaliximab suggest a more favorable therapeutic profile with the potential for improved efficacy and reduced side effects compared to their non-selective predecessors. The experimental protocols detailed in this guide provide a framework for the continued validation and development of novel MMP-9 inhibitors, bringing us closer to realizing their full therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andecaliximab - Wikipedia [en.wikipedia.org]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. apexbt.com [apexbt.com]
- 12. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Knockdown of Matrix Metallopeptidase 9 Inhibits Metastasis of Oral Squamous Cell Carcinoma Cells in a Zebrafish Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Selective MMP-9 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of selective Matrix Metalloproteinase-9 (MMP-9) inhibitors in various cancer cell lines. MMP-9, a zinc-dependent endopeptidase, plays a critical role in cancer progression by degrading the extracellular matrix, which facilitates tumor invasion, metastasis, and angiogenesis.[1][2][3][4] Consequently, the development of potent and selective MMP-9 inhibitors is a key area of interest in oncology research.[1][5]
While the specific inhibitor "MMP-9-IN-3" is not extensively characterized in publicly available literature, this guide focuses on other well-documented selective MMP-9 inhibitors to provide a relevant and data-supported comparative analysis.
Performance of Selective MMP-9 Inhibitors Across Cancer Cell Lines
The efficacy of MMP-9 inhibitors can vary significantly depending on the specific cancer cell line. The following table summarizes the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of several selective MMP-9 inhibitors against a range of cancer cell lines. Lower values indicate higher potency.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| Compound 1 | 4T1 | Breast Cancer | 139 | [1] |
| Compound 2 | 4T1 | Breast Cancer | 125 | [1] |
| Compound 3 | 4T1 | Breast Cancer | 132 | [1] |
| Myricetin | COLO 320HSR | Colorectal Cancer | 11.18 | [6] |
| Myricetin | COLO 320DM | Colorectal Cancer | 11.56 | [6] |
| Myricetin | HT-29 | Colorectal Cancer | 13.25 | [6] |
| Myricetin | COLO 205-X | Colorectal Cancer | 23.51 | [6] |
| Compound (7) | MDA-MB-435 | Melanoma | 0.07 | [7] |
| Compound (23) | LOX IMVI | Melanoma | 0.116 | [7] |
| Compound (26) | MDA-MB-435/LCC6MDRI | Melanoma (Multi-drug resistant) | 0.2 | [7] |
| Compound (23) | SK-MEL-5 | Melanoma | 0.247 | [7] |
| Compound (24) | M14 | Melanoma | 0.327 | [7] |
| MMP-9 Inhibitor I | LNCaP (MMP-9 transfected) | Prostate Cancer | Inhibition Shown | [8] |
Comparative Overview of MMP-9 Inhibitor Classes
MMP-9 inhibitors can be broadly categorized based on their mechanism of action and chemical structure.
| Inhibitor Class | Examples | General Characteristics |
| Broad-Spectrum MMP Inhibitors | Batimastat, Marimastat | Inhibit a wide range of MMPs. Often associated with off-target effects and dose-limiting toxicities in clinical trials.[5][9] |
| Selective MMP-2/MMP-9 Inhibitors | SB-3CT | Exhibit higher selectivity for gelatinases (MMP-2 and MMP-9) over other MMPs.[6] |
| Highly Selective MMP-9 Inhibitors | GS-5745 (Antibody), JNJ0966 | Target specific domains or activation mechanisms of MMP-9, offering potentially higher specificity and reduced side effects.[10][11] |
| Natural Product Inhibitors | Curcumin, Myricetin, Silibinin | Derived from natural sources and have shown inhibitory effects on MMP-9 expression and activity.[6][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MMP-9 inhibitors are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Inhibitor Treatment: Treat the cells with various concentrations of the MMP-9 inhibitor and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against inhibitor concentration.
Cell Migration and Invasion Assessment: Transwell Assay
The Transwell assay, or Boyden chamber assay, is used to evaluate the migratory and invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary. Rehydrate the membrane with serum-free medium.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Inhibitor Treatment: Add the MMP-9 inhibitor to both the upper and lower chambers at the desired concentrations.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (typically 12-48 hours) at 37°C.
-
Cell Removal and Fixation: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol.
-
Staining and Visualization: Stain the migrated cells with a solution such as Crystal Violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
MMP-9 Activity Assessment: Gelatin Zymography
Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, such as MMP-9.
Protocol:
-
Sample Preparation: Culture cancer cells in serum-free medium in the presence or absence of the MMP-9 inhibitor. Collect the conditioned medium and concentrate it.
-
Electrophoresis: Mix the concentrated conditioned medium with a non-reducing sample buffer and load it onto a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP-9 activity.
Visualizations
Experimental Workflow for MMP-9 Inhibitor Evaluation
Caption: A typical workflow for the in vitro evaluation of a novel MMP-9 inhibitor.
Key Signaling Pathways Involving MMP-9 in Cancer
Caption: Signaling pathways regulating MMP-9 expression and its pro-tumorigenic functions.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 10. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Mmp-9-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the matrix metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-3. The following procedures are designed to ensure the safe management of this compound in a laboratory setting. Information is based on safety data for similar MMP-9 inhibitors and general laboratory safety protocols.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment.
| Protection Type | Required Equipment | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times when handling the compound to protect against splashes. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before use and change them frequently. |
| Skin and Body Protection | Impervious clothing (Lab coat) | A long-sleeved lab coat should be worn to protect the skin. Ensure it is fully buttoned. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosol formation. |
| General Hygiene | N/A | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1] |
Safe Handling and Disposal Workflow
Adherence to a strict workflow is critical for the safe handling and disposal of this compound. The following diagram outlines the procedural steps from preparation to disposal.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Experimental Protocols
General Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound.[1]
-
Have an eyewash station and safety shower readily accessible.
-
-
Handling:
-
Storage:
First Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
Disposal Plan:
-
Dispose of unused compound and any contaminated materials in a designated hazardous waste container.
-
The disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the compound to enter drains or waterways, as it is very toxic to aquatic life with long-lasting effects.[1]
MMP-9 Signaling Pathway
MMP-9 is a key enzyme involved in the degradation of the extracellular matrix and plays a role in various physiological and pathological processes.[2][3] Its expression and activity are regulated by a complex network of signaling pathways. Understanding this pathway is crucial for researchers working with MMP-9 inhibitors.
Caption: Overview of the primary signaling pathways that regulate the expression of MMP-9.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
